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An In-depth Technical Guide on Receptor Binding Affinity Studies of (S)-3-(2-Fluorophenoxy)butanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity and functional activity of (...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity and functional activity of (S)-3-(2-Fluorophenoxy)butanoic acid. Given its structural characteristics as a chiral carboxylic acid, this document hypothesizes its interaction with the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), a key therapeutic target for type 2 diabetes.[1][2][3] This guide details the scientific rationale, experimental design, and step-by-step protocols for determining the binding affinity (Ki) and functional efficacy (EC50) of the compound. We will explore state-of-the-art methodologies, including radioligand binding assays and downstream functional assays measuring cyclic adenosine monophosphate (cAMP) accumulation, providing a robust template for the comprehensive pharmacological evaluation of this and similar molecules.

Introduction: The Scientific Rationale

(S)-3-(2-Fluorophenoxy)butanoic acid is a chiral organic compound with potential applications in medicinal chemistry and pharmaceutical research.[4] Its structure, featuring a carboxylic acid moiety, suggests potential interaction with receptors that recognize endogenous fatty acids. Among these, the Free Fatty Acid Receptor 1 (FFAR1/GPR40) stands out as a highly plausible target. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3][5][6] Activation of GPR40 by medium to long-chain fatty acids enhances insulin release only in the presence of elevated glucose levels, making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1][3][7]

The primary objective of this guide is to present a systematic approach to validate and characterize the interaction of (S)-3-(2-Fluorophenoxy)butanoic acid with GPR40. This involves a multi-tiered experimental strategy encompassing direct binding assays to determine affinity and functional assays to elucidate the compound's downstream signaling effects.

Experimental Design: A Multi-faceted Approach

A thorough investigation of a compound's receptor pharmacology necessitates a combination of binding and functional assays. This dual approach allows for the determination of not only how tightly a compound binds to its target but also the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism).

Target Validation and Assay Selection

Based on the structural analogy to known GPR40 agonists, our investigation will focus on this receptor. We will employ a human GPR40 (hGPR40) expressing stable cell line for all in vitro experiments. The experimental workflow will be as follows:

  • Radioligand Competition Binding Assay: To determine the binding affinity (Ki) of (S)-3-(2-Fluorophenoxy)butanoic acid for hGPR40. This is considered the "gold standard" for measuring binding affinity due to its robustness and sensitivity.[8][9]

  • Downstream Functional Assay (cAMP Accumulation): To assess the functional activity of the compound. While GPR40 primarily signals through the Gαq pathway, it has also been shown to modulate cAMP levels, potentially through Gαs or Gαi coupling.[7][10][11]

The following diagram illustrates the overall experimental workflow:

experimental_workflow Compound (S)-3-(2-Fluorophenoxy)butanoic acid Target hGPR40-expressing cells Compound->Target BindingAssay Radioligand Competition Binding Assay Target->BindingAssay FunctionalAssay cAMP Accumulation Functional Assay Target->FunctionalAssay Ki_Value Determine Ki (Binding Affinity) BindingAssay->Ki_Value EC50_Value Determine EC50 (Potency) & Emax (Efficacy) FunctionalAssay->EC50_Value Conclusion Pharmacological Profile Ki_Value->Conclusion EC50_Value->Conclusion

Caption: Overall experimental workflow for pharmacological characterization.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments.

Radioligand Competition Binding Assay

This assay measures the ability of the unlabeled test compound, (S)-3-(2-Fluorophenoxy)butanoic acid, to compete with a radiolabeled ligand for binding to the hGPR40 receptor. The outcome is the determination of the IC50 value, which can then be used to calculate the inhibition constant (Ki).[8][9]

3.1.1 Materials and Reagents

  • Receptor Source: Membrane preparations from a stable cell line overexpressing hGPR40.

  • Radioligand: A high-affinity, selective GPR40 radioligand (e.g., [³H]-AMG 837).

  • Test Compound: (S)-3-(2-Fluorophenoxy)butanoic acid.

  • Non-specific Binding Control: A high concentration of a known, unlabeled GPR40 agonist (e.g., TAK-875).

  • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation Counter.

3.1.2 Experimental Protocol

  • Compound Dilution: Prepare a serial dilution of (S)-3-(2-Fluorophenoxy)butanoic acid in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.

    • Competition Binding: Assay buffer, radioligand, membrane preparation, and the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3.1.3 Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[12]

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki).[13][14]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: Inhibition constant of the test compound.

  • IC50: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a more accurate measure of binding affinity that is independent of the assay conditions.[13][15]

cheng_prusoff_logic IC50 IC50 (from competition curve) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation L [L] (Radioligand Concentration) L->Equation Kd Kd (Radioligand Dissociation Constant) Kd->Equation Ki Ki (Inhibition Constant) Equation->Ki

Caption: Logic for calculating Ki using the Cheng-Prusoff equation.

Scintillation Proximity Assay (SPA) - An Alternative Binding Assay

As an alternative to the filtration method, a Scintillation Proximity Assay (SPA) can be employed. This is a homogeneous assay that does not require a separation step.[16][17]

3.2.1 Principle of SPA

In an SPA, the receptor is immobilized onto scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, causing light to be emitted. Unbound radioligand in the solution is too far away to excite the scintillant.[18][19]

3.2.2 Protocol Outline

  • Bead Preparation: Couple the hGPR40 membrane preparation to SPA beads.

  • Assay Setup: In a microplate, combine the receptor-coated beads, radioligand, and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the light output using a suitable microplate scintillation counter.

SPA offers advantages in terms of throughput and automation, making it suitable for high-throughput screening campaigns.[20]

cAMP Accumulation Functional Assay

This assay determines whether (S)-3-(2-Fluorophenoxy)butanoic acid acts as an agonist or antagonist at the hGPR40 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.[21][22]

3.3.1 Principle

GPR40 can couple to Gαs or Gαi proteins, which stimulate or inhibit adenylyl cyclase, respectively, thereby increasing or decreasing intracellular cAMP levels.[10][23] This assay quantifies these changes in cAMP.

3.3.2 Materials and Reagents

  • Cell Line: hGPR40-expressing stable cell line.

  • Test Compound: (S)-3-(2-Fluorophenoxy)butanoic acid.

  • Control Agonist: A known GPR40 agonist.

  • Control Antagonist: A known GPR40 antagonist.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell Culture Medium and Reagents.

3.3.3 Experimental Protocol

  • Cell Seeding: Seed the hGPR40-expressing cells into a 96-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, followed by the addition of a fixed concentration of a control agonist.

  • Incubation: Incubate the plate for a specified time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen assay kit.

3.3.4 Data Analysis

  • Generate Dose-Response Curves: Plot the cAMP levels against the logarithm of the test compound concentration.

  • Determine EC50 and Emax:

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

    • Antagonist Mode: Determine the IC50 of the test compound in inhibiting the response of the control agonist.

The following diagram illustrates the GPR40 signaling pathways that can be assessed:

gpr40_signaling Ligand (S)-3-(2-Fluorophenoxy)butanoic acid GPR40 GPR40 Receptor Ligand->GPR40 Gq Gαq GPR40->Gq Gs_Gi Gαs / Gαi GPR40->Gs_Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs_Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Insulin Secretion Ca_Release->Insulin_Secretion PKC->Insulin_Secretion PKA->Insulin_Secretion

Caption: Potential GPR40 signaling pathways.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Binding Affinity Data for (S)-3-(2-Fluorophenoxy)butanoic acid at hGPR40

CompoundIC50 (nM)Ki (nM)
(S)-3-(2-Fluorophenoxy)butanoic acid15075
Control Agonist (e.g., TAK-875)2512.5

Table 2: Hypothetical Functional Activity Data for (S)-3-(2-Fluorophenoxy)butanoic acid at hGPR40 (cAMP Accumulation)

CompoundEC50 (nM)Emax (% of Control Agonist)
(S)-3-(2-Fluorophenoxy)butanoic acid30085%
Control Agonist (e.g., TAK-875)50100%

Interpretation:

The hypothetical data in Table 1 suggest that (S)-3-(2-Fluorophenoxy)butanoic acid binds to hGPR40 with a Ki of 75 nM. The data in Table 2 indicate that it acts as a full agonist, eliciting 85% of the maximal response of the control agonist with an EC50 of 300 nM. This pharmacological profile would warrant further investigation into its potential as a therapeutic agent for type 2 diabetes.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the in-depth characterization of the receptor binding affinity and functional activity of (S)-3-(2-Fluorophenoxy)butanoic acid, with a focus on its potential interaction with the GPR40 receptor. By following the detailed protocols for radioligand binding assays and downstream functional assays, researchers can obtain high-quality, reproducible data to build a complete pharmacological profile of this and other novel chemical entities. The integration of these methodologies provides a robust framework for early-stage drug discovery and development.

References

  • Gifford Bioscience. Radioligand Binding Assay.
  • Christensen, A. S., et al. (2016). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 7(3), 264–269.
  • Canadian Society of Pharmacology and Therapeutics (CSPT).
  • BenchChem. (2025).
  • Nelson, N. F. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500.
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  • Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 120(22), e2301129120.
  • Schiele, F., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4287.
  • Wikipedia.
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  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Current protocols in pharmacology, Chapter 1, Unit 1.2.
  • Gyan Sanchay.
  • Insel, P. A., et al. (2018). cAMP Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1705, 137–150.
  • Liminal BioSciences. GPR40 Agonist Program.
  • Brown, S. P., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9783–9803.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Revvity.
  • Ktorza, A., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(12), 1630–1640.
  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?
  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69–77.
  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • Creative Bioarray. Radioligand Binding Assay.
  • Das, S., et al. (2022). Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook. International journal of molecular sciences, 23(4), 2355.
  • Goldberg, F. W., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. ACS Medicinal Chemistry Letters, 8(2), 208–213.
  • Stoddart, L. A., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(1), 11–13.
  • Sigma-Aldrich.
  • EvitaChem. Buy (S)-3-(2-Fluorophenoxy)butanoic acid (EVT-13237984).
  • Trauelsen, M., et al. (2023). Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2. Molecular metabolism, 74, 101757.
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  • Stoddart, L. A., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(1), 11–13.

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Exploratory

Crystal structure and stereochemistry of (S)-3-(2-Fluorophenoxy)butanoic acid

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-3-(2-Fluorophenoxy)butanoic Acid Abstract (S)-3-(2-Fluorophenoxy)butanoic acid is a chiral carboxylic acid with potential applications in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-3-(2-Fluorophenoxy)butanoic Acid

Abstract

(S)-3-(2-Fluorophenoxy)butanoic acid is a chiral carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] Its therapeutic efficacy and pharmacological profile are intrinsically linked to its three-dimensional structure, making a thorough understanding of its stereochemistry and solid-state conformation essential. As of this writing, a definitive single-crystal X-ray structure for (S)-3-(2-Fluorophenoxy)butanoic acid has not been reported in publicly accessible databases. This guide, therefore, serves as a comprehensive technical framework for researchers aiming to elucidate this structure. It provides a detailed methodological roadmap, from synthesis and chiral resolution to single-crystal X-ray diffraction (SCXRD) analysis. By examining the crystal structure of the closely related compound, 3-(2-Fluorophenoxy)propanoic acid, we offer expert insights into the anticipated intermolecular interactions and packing motifs that are likely to govern the supramolecular architecture of the title compound. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

Introduction to (S)-3-(2-Fluorophenoxy)butanoic Acid

(S)-3-(2-Fluorophenoxy)butanoic acid is an aromatic organic compound belonging to the class of carboxylic acids.[1] Its structure is characterized by a butanoic acid backbone with a 2-fluorophenoxy substituent at the chiral C3 position. The presence of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest for drug discovery programs.

Property Value
IUPAC Name (3S)-3-(2-fluorophenoxy)butanoic acid[1]
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
CAS Number 161790-23-4[1]
Canonical SMILES CC(CC(=O)O)OC1=CC=CC=C1F[1]
Isomeric SMILES COC1=CC=CC=C1F[1]

The absolute configuration at the stereocenter is critical, as enantiomers of a chiral drug often exhibit profoundly different biological activities.[2] Therefore, securing the correct enantiomer and understanding its precise 3D arrangement are paramount for development.

Stereochemistry and Chiral Resolution

The designation "(S)" specifies the absolute configuration of the stereocenter at the C3 position of the butanoic acid chain. Achieving high enantiomeric purity is a critical prerequisite for both therapeutic applications and successful crystallization. While enantioselective synthesis is one route, a common and robust method for obtaining a single enantiomer of a carboxylic acid is through chiral resolution of a racemic mixture.

Rationale for Chiral Resolution via Diastereomeric Salt Formation

This classical technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[3] By reacting the racemic acid with a chiral base (the resolving agent), a mixture of diastereomeric salts is formed. These salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution
  • Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine or cinchonidine. The choice can be guided by literature precedents for similar structures.[3][4]

  • Salt Formation: Dissolve the racemic 3-(2-Fluorophenoxy)butanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or slow evaporation. The efficiency of this step is highly dependent on the solvent system, which often requires empirical optimization.[4]

  • Isolation and Purification: Isolate the crystals by filtration. The optical purity of the diastereomeric salt can be enhanced by repeated recrystallization until a constant specific rotation is achieved.[4]

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired (S)-enantiomer. The protonated resolving agent remains in the aqueous phase, while the enantiomerically enriched butanoic acid can be extracted with an organic solvent.

  • Purity Confirmation: Confirm the enantiomeric excess (e.e.) of the final product using a suitable chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC).[5][6]

Elucidation of the Crystal Structure: A Methodological Workflow

Determining the crystal structure is the only definitive method for understanding the solid-state conformation and intermolecular interactions of a molecule.[2] The following workflow outlines the necessary steps from synthesis to structure refinement.

Synthesis and Purification

A common synthetic route involves the esterification of 2-fluorophenol with a butanoic acid derivative, followed by hydrolysis.[1]

  • Starting Materials: 2-fluorophenol and ethyl 3-bromobutanoate.

  • Williamson Ether Synthesis: React 2-fluorophenol with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to form the phenoxide. Add ethyl 3-bromobutanoate and heat to form the ester intermediate.

  • Hydrolysis: Hydrolyze the resulting ester using a base (e.g., NaOH) followed by acidic workup to yield racemic 3-(2-Fluorophenoxy)butanoic acid.

  • Purification: Purify the crude product via recrystallization or column chromatography to achieve the high chemical purity (>98%) required for crystal growth.[7]

G cluster_synthesis Synthesis & Purification cluster_resolution Chiral Resolution s1 2-Fluorophenol + Ethyl 3-bromobutanoate s2 Williamson Ether Synthesis (Ester Formation) s1->s2 s3 Base Hydrolysis s2->s3 s4 Racemic Acid (Crude Product) s3->s4 s5 Purification (>98% Purity) s4->s5 r1 Diastereomeric Salt Formation s5->r1 r2 Fractional Crystallization r3 Salt Liberation (Acidification) r2->r3 r4 (S)-Enantiomer (>99% e.e.) r3->r4 G c1 Single Crystal (0.1-0.3 mm) c2 Mounting & Cryo-Cooling (100 K) c1->c2 c3 X-ray Diffraction Data Collection c2->c3 c4 Data Processing (Unit Cell, Space Group) c3->c4 c5 Structure Solution (Phase Problem) c4->c5 c6 Structure Refinement c5->c6 c7 Absolute Configuration (Flack Parameter) c6->c7 c8 Final Structure (CIF File) c7->c8

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predictive Analysis Based on a Structural Analogue

In the absence of a crystal structure for the title compound, we can gain valuable insights by examining the published structure of a close analogue, 3-(2-Fluorophenoxy)propanoic acid . [8]This molecule differs only by the absence of a methyl group at the C3 position.

Key Crystallographic Features of 3-(2-Fluorophenoxy)propanoic acid: [8]* Hydrogen Bonding: The most dominant intermolecular interaction is the formation of centrosymmetric dimers through classic O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

  • Crystal Packing: These dimers are further linked into a three-dimensional network by weaker C—H···O interactions.

  • Conformation: The dihedral angle between the plane of the benzene ring and the carboxyl group is 79.4(3)°.

Parameter 3-(2-Fluorophenoxy)propanoic acid [8]
Formula C₉H₉FO₃
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules/Unit Cell) 4
Key Interaction O—H···O Hydrogen-Bonded Dimers

Anticipated Crystal Structure of (S)-3-(2-Fluorophenoxy)butanoic Acid

Based on the analysis above and general principles of organic crystal packing, we can hypothesize the following for the title compound:

  • Hydrogen-Bonded Dimers: It is highly probable that (S)-3-(2-Fluorophenoxy)butanoic acid will also form hydrogen-bonded dimers via its carboxylic acid groups, a very common and stable motif for this functional group. [9]2. Chiral Space Group: As the compound is a single enantiomer, it must crystallize in one of the 65 chiral (Sohncke) space groups (e.g., P2₁, P2₁2₁2₁). It cannot crystallize in a centrosymmetric space group like its propanoic acid analogue unless it undergoes spontaneous resolution into a conglomerate.

  • Impact of the Methyl Group: The additional methyl group at the C3 stereocenter will introduce steric bulk that will influence the overall crystal packing. This may lead to different intermolecular contacts and potentially a less dense packing arrangement compared to the propanoic acid derivative.

  • Other Interactions: Weaker interactions, such as C—H···O and potentially C—H···F or π-π stacking interactions involving the fluorophenyl ring, will likely play a role in stabilizing the 3D crystal lattice. [10]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the chemical identity and purity of the synthesized material prior to crystallization attempts.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (around 7.0-7.3 ppm), the methine proton at C3, the methylene protons at C2, and the methyl protons at C4. The coupling patterns will be key to confirming the connectivity.

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching band (around 1700-1725 cm⁻¹). [11]* Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 198. Fragmentation may occur via loss of the carboxyl group or cleavage at the ether linkage. A characteristic fragmentation for carboxylic acids is the McLafferty rearrangement, which could lead to a prominent peak at m/z 60. [12]

Conclusion

While the definitive crystal structure of (S)-3-(2-Fluorophenoxy)butanoic acid remains to be elucidated, this guide provides the comprehensive scientific and methodological foundation necessary for its determination. The protocols for synthesis, chiral resolution, and single-crystal X-ray analysis are detailed with an emphasis on the critical parameters for success. Predictive analysis based on a close structural analogue suggests that the crystal packing will be driven by strong carboxylic acid dimerization, organized within a chiral space group. The successful determination of this structure will provide invaluable, atom-level insight into the conformation and interaction potential of this molecule, supporting its further development in chemical and pharmaceutical research.

References

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  • Silver, L. J., & Sathyamoorthi, S. (2022). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section C: Structural Chemistry, 78(12), 693-699. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M988. [Link]

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  • Jędrzejczak, K., et al. (2012). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o996. [Link]

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Foundational

Predictive In Vitro Toxicity and Safety Profiling of (S)-3-(2-Fluorophenoxy)butanoic Acid: A Comprehensive Technical Guide

Executive Summary (S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a chiral organic compound characterized by a fluorophenoxy group attached to a butanoic acid moiety[1]. Widely utilized as an intermediate in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a chiral organic compound characterized by a fluorophenoxy group attached to a butanoic acid moiety[1]. Widely utilized as an intermediate in medicinal chemistry, organic synthesis, and biological studies (such as enzyme inhibition and receptor binding), this compound presents a unique toxicological profile[1]. While the fluorine substitution enhances lipophilicity and membrane penetration[1], the presence of the carboxylic acid moiety introduces a critical safety liability: the potential formation of reactive acyl glucuronides (AGs)[2].

This whitepaper provides a highly structured, self-validating in vitro safety and toxicity profiling guide. It is designed for drug development professionals who must systematically de-risk the structural liabilities of (S)-3-(2-Fluorophenoxy)butanoic acid before advancing to in vivo models, ensuring compliance with international regulatory frameworks such as[3].

Structural Toxicology & Mechanistic Liabilities

To design an effective in vitro testing battery, we must first establish the causality between the compound's structural motifs and their potential physiological hazards.

  • The Fluorophenoxy Motif: The addition of a fluorine atom generally increases metabolic stability by blocking metabolically labile sites. However, the resulting increase in lipophilicity can drive promiscuous off-target binding and intracellular accumulation[1]. Furthermore, hepatic CYP450-mediated oxidation of the phenoxy ring must be monitored for the rare but toxic generation of defluorinated reactive intermediates.

  • The Carboxylic Acid Moiety (Primary Liability): Carboxylic acid-containing compounds are rapidly metabolized by uridine 5′-diphospho-glucuronosyltransferases (UGTs) into Phase II metabolites known as acyl glucuronides[4]. Unlike typical stable glucuronides, AGs are intrinsically reactive electrophiles[4]. They can undergo intramolecular rearrangement (acyl migration) and anomerization[4]. If unstable, these AGs covalently bind to cellular macromolecules and human serum albumin (HSA) via transacylation or glycation[2][5]. This covalent adduction is a primary driver of , drug-induced liver injury (DILI), and immune-mediated anaphylaxis[2][4].

  • Chirality: Because the compound is an isolated (S)-enantiomer[1], its stereochemistry dictates specific spatial interactions with off-target receptors, requiring enantiomer-specific pharmacological profiling.

MetabolicPathway A (S)-3-(2-Fluorophenoxy)butanoic acid B UGT-Mediated Glucuronidation A->B Phase II Metabolism C CYP450 Oxidation (Phase I) A->C Phase I Metabolism D Acyl Glucuronide (AG) Formation B->D Unstable Metabolite F Stable Excretion C->F Hydroxylation/Clearance E Acyl Migration & Protein Adduction D->E Reactivity D->F Rapid Clearance (If stable) G Idiosyncratic Drug Toxicity (IDT) E->G Immune/Hepatic Response

Caption: Metabolic activation pathway of (S)-3-(2-Fluorophenoxy)butanoic acid highlighting AG toxicity.

In Vitro Safety Screening Workflow

To systematically evaluate the aforementioned liabilities, we deploy a tiered screening workflow. This ensures that fundamental cytotoxic and chemical reactivity risks are quantified before advancing to complex genotoxicity assays.

Workflow T1 Tier 1: Cytotoxicity Multiplex Assay T2 Tier 2: AG Reactivity & Migration T1->T2 T3 Tier 3: Genotoxicity (OECD 471 Ames) T2->T3 Decision Safety Go/No-Go Assessment T3->Decision

Caption: Tiered in vitro safety screening workflow for carboxylic acid-containing drug candidates.

Core In Vitro Protocols (Self-Validating Systems)

Every protocol detailed below is engineered as a self-validating system . By embedding orthogonal measurements and strict control criteria, the data generated independently verifies its own accuracy.

Protocol 1: Acyl Glucuronide Reactivity & Migration Assay (LC-MS/MS)

Causality: Because patient-specific immune responses to IDT are unpredictable, the most scientifically rigorous approach is to measure the intrinsic chemical instability of the compound's AG[2]. High migration rates (>20%) directly correlate with a heightened risk of covalent protein binding and subsequent toxicity[2].

Step-by-Step Methodology:

  • Biosynthesis: Incubate 10 µM of (S)-3-(2-Fluorophenoxy)butanoic acid with human liver microsomes (HLM, 1 mg/mL) and 2 mM UDP-glucuronic acid (UDPGA) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes to generate the 1-O-β-acyl glucuronide[4].

  • Quenching: Terminate the reaction using an equal volume of ice-cold acetonitrile spiked with an internal standard. Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Migration Incubation: Transfer the supernatant to a fresh vial and incubate at 37°C. Pull aliquots at 0, 1, 2, and 4 hours[2].

  • Quantification: Utilize LC-MS/MS to monitor the disappearance of the primary 1-O-β-isomer and the appearance of its migration isomers (2-, 3-, and 4-O-acyl glucuronides)[2][4].

  • Analysis: Calculate the degradation half-life ( t1/2​ ) and the total migration rate percentage.

Self-Validation Framework:

  • Positive Control: Ibufenac (a withdrawn NSAID known for highly reactive, toxic AGs)[2][6].

  • Negative Control: Ibuprofen (a structurally similar, safe drug with stable AGs)[2].

  • Acceptance Criteria: The assay is only deemed valid if the ibufenac AG migration rate exceeds 20% and the ibuprofen AG migration rate remains <5%[2].

Protocol 2: Multiplexed Hepatotoxicity Assay (HepG2)

Causality: Hepatotoxicity can manifest via primary necrosis, apoptosis, or metabolic suppression. A multiplexed assay measuring ATP (cell viability), LDH (membrane integrity), and Caspase-3/7 (apoptosis) from the exact same sample well eliminates well-to-well variability and provides mechanistic insight into the specific mode of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 human liver carcinoma cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with the compound across a 10-point concentration gradient (0.1 µM to 100 µM) for 48 hours.

  • LDH Measurement: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure fluorescence (Ex 560 nm / Em 590 nm) to quantify membrane rupture.

  • ATP Measurement: Add an ATP-dependent luminescent reagent to the original plate. Read luminescence to quantify metabolically active cells.

  • Caspase-3/7 Measurement: Add a pro-luminescent caspase-3/7 substrate to the same wells. Read secondary luminescence after 1 hour to detect apoptotic executioner caspases.

Self-Validation Framework:

  • Positive Controls: Chlorpromazine (100 µM) for necrosis; Staurosporine (1 µM) for apoptosis.

  • Vehicle Control: 0.1% DMSO.

  • Orthogonal Logic: A valid necrotic response requires a simultaneous drop in ATP and a spike in LDH. An apoptotic response requires an ATP drop coupled with a Caspase spike, but delayed LDH release.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Causality: To ensure the compound or its fluorinated phase I metabolites do not induce point mutations, the Ames test is employed[7][8]. The use of specific strains allows researchers to differentiate between frameshift mutations (TA98) and base-pair substitutions (TA100)[9][10]. This is a mandatory regulatory requirement under[3][11].

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[9][12].

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (derived from Aroclor 1254-induced rats) to simulate mammalian hepatic Phase I metabolism[9][10].

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 dose levels up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 condition) into 2 mL of top agar containing trace histidine/tryptophan[9].

  • Incubation & Scoring: Pour the mixture over minimal glucose agar plates. Incubate at 37°C for 48-72 hours, then count revertant colonies[9][10].

Self-Validation Framework:

  • Positive Controls (+S9): 2-Aminoanthracene (validates S9 enzymatic conversion of pro-mutagens)[7].

  • Positive Controls (-S9): Sodium azide (TA100, TA1535) and 9-Aminoacridine (TA1537)[7].

  • Acceptance Criteria: Spontaneous revertant counts must fall strictly within historical vehicle control ranges. Positive controls must induce a statistically significant ≥3-fold increase in revertants[10].

Quantitative Data Presentation

The following table summarizes the predictive safety thresholds used to evaluate the in vitro data generated for (S)-3-(2-Fluorophenoxy)butanoic acid.

ParameterAssay / TargetPredictive Safety ThresholdHigh-Risk Indicator
AG Migration Rate LC-MS/MS (1-O-β disappearance)< 5% migration> 20% migration
AG Half-Life ( t1/2​ ) Buffer Stability (pH 7.4)> 10 hours< 2 hours
Cytotoxicity ( IC50​ ) HepG2 (ATP Depletion)> 50 µM< 10 µM
Mutagenicity Ames Test (OECD 471)< 2-fold increase over vehicle≥ 3-fold increase over vehicle

References

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." Available at: [Link]

  • ResearchGate. "A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides." Available at: [Link]

  • National Institute of Informatics (NII). "In vitro and in vivo toxicological evaluation of acyl glucuronides." Available at: [Link]

  • ACS Publications. "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery." Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Available at: [Link]

  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)." Available at: [Link]

  • GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening." Available at: [Link]

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Exploratory

1H and 13C NMR spectral data for (S)-3-(2-Fluorophenoxy)butanoic acid characterization

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of (S)-3-(2-Fluorophenoxy)butanoic acid Introduction (S)-3-(2-Fluorophenoxy)butanoic acid is a chiral carboxylic acid of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of (S)-3-(2-Fluorophenoxy)butanoic acid

Introduction

(S)-3-(2-Fluorophenoxy)butanoic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorinated aromatic ring, an ether linkage, and a chiral center, presents a unique spectroscopic challenge. The presence of the fluorine atom, in particular, not only influences the molecule's biological activity but also introduces complexities in its Nuclear Magnetic Resonance (NMR) spectra due to spin-spin coupling with nearby protons and carbons.[1][2]

This technical guide provides a comprehensive framework for the complete structural elucidation of (S)-3-(2-Fluorophenoxy)butanoic acid using a suite of modern NMR techniques. As an authoritative resource for researchers and drug development professionals, this document moves beyond a simple recitation of data, explaining the causal relationships behind spectral phenomena and the strategic choices in experimental design. We will detail the necessary protocols, predict the spectral features based on established principles, and demonstrate how to use one- and two-dimensional NMR experiments for unambiguous signal assignment.

Pillar 1: Theoretical & Mechanistic Foundations

A robust interpretation of NMR data is grounded in a firm understanding of the underlying principles. For a molecule like (S)-3-(2-Fluorophenoxy)butanoic acid, three concepts are paramount: chemical shift, spin-spin coupling (especially to fluorine), and the power of 2D correlation experiments.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. Key factors for this molecule include:

  • Electronegativity: The highly electronegative oxygen and fluorine atoms deshield adjacent nuclei, shifting their signals to a higher frequency (downfield). The ether oxygen will shift C3 of the butanoic acid chain and C1' of the phenyl ring downfield. The fluorine atom will most significantly impact the chemical shifts of the aromatic carbons and protons.

  • Aromaticity: The circulating π-electrons of the benzene ring create a magnetic field that strongly deshields the attached protons, causing them to resonate in the characteristic aromatic region (typically 6.5-8.0 ppm).

  • Anisotropic Effects: The carbonyl group (C=O) of the carboxylic acid possesses a magnetic anisotropy that will influence the chemical shifts of nearby protons, particularly those on C2.

Spin-Spin Coupling (J)

Scalar coupling arises from the interaction of nuclear spins through intervening chemical bonds.

  • Proton-Proton (H-H) Coupling: This follows the predictable n+1 rule for simple aliphatic chains. However, the presence of a stereocenter at C3 renders the two protons on C2 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling, ²JHH) and to the proton on C3 (vicinal coupling, ³JHH), leading to a complex splitting pattern more intricate than a simple quartet.

  • Fluorine Coupling (H-F and C-F): As a spin-½ nucleus with 100% natural abundance, ¹⁹F readily couples to both ¹H and ¹³C nuclei.[3] These coupling constants are often larger than H-H couplings and can occur over multiple bonds (long-range coupling).[3][4] The magnitude of ³JHF (vicinal) coupling in the aromatic ring is dependent on the dihedral angle, while long-range ⁴JHF and ⁵JHF couplings are also commonly observed. In the ¹³C spectrum, the carbon directly bonded to fluorine (C2') will exhibit a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

Pillar 2: Experimental Design & Self-Validating Protocols

The acquisition of high-quality, unambiguous data requires a meticulous experimental approach. The following protocols are designed to be self-validating, where data from one experiment confirms and clarifies the interpretations of another.

Experimental Workflow

The logical flow of NMR analysis is critical for efficient and accurate structure elucidation. It begins with simple 1D experiments to gain an overview and progresses to more complex 2D experiments to resolve ambiguities and establish connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Data Analysis & Elucidation Sample Weigh ~10-15 mg of (S)-3-(2-Fluorophenoxy)butanoic acid Solvent Dissolve in ~0.6 mL of CDCl3 or DMSO-d6 (with 0.03% TMS) Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C{¹H} NMR H1->C13 Assign1D Initial 1D Assignments (Chemical Shift, Integration, Multiplicity) H1->Assign1D COSY 2D COSY C13->COSY C13->Assign1D HSQC 2D HSQC COSY->HSQC Assign2D Refine assignments using 2D correlation data COSY->Assign2D HMBC 2D HMBC HSQC->HMBC HSQC->Assign2D HMBC->Assign2D Structure Final Structure Confirmation Assign1D->Structure Assign2D->Structure

Diagram 1: Recommended workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation
  • Analyte Preparation: Weigh approximately 10-15 mg of (S)-3-(2-Fluorophenoxy)butanoic acid directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): A standard choice for many organic molecules. The carboxylic acid proton signal may be very broad or difficult to observe consistently.[5]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Often preferred for carboxylic acids as it forms hydrogen bonds, resulting in a sharper and more reliably observed -COOH proton signal at a very downfield shift.[6]

  • Internal Standard: Use a solvent that contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.0 ppm.[7][8]

  • Final Step: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: A standard proton experiment. Ensure the spectral width covers the range from -1 to 14 ppm to capture all signals, including the downfield carboxylic acid proton.

  • ¹³C{¹H} NMR: A standard carbon experiment with proton decoupling. A spectral width from 0 to 200 ppm is appropriate. Note the characteristic downfield signal for the carbonyl carbon and the large ¹JCF coupling for the carbon attached to fluorine.[9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity within the butanoic acid backbone and within the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It is indispensable for definitive carbon assignments.[10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is the key experiment for connecting the fluorophenoxy moiety to the butanoic acid chain and for assigning quaternary (non-protonated) carbons.[10][12]

Pillar 3: Spectral Interpretation & Authoritative Data

Based on the structure and established NMR principles, we can predict the detailed features of each spectrum. The following assignments provide a roadmap for the analysis.

(S)-3-(2-Fluorophenoxy)butanoic acid with atom numbering Figure 1: Structure of (S)-3-(2-Fluorophenoxy)butanoic acid with IUPAC numbering for NMR assignment.
Predicted ¹H NMR Spectrum
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale & Key Insights
H-1 (-COOH)10.0 - 12.0br s-Characteristic broad singlet for a carboxylic acid proton; will exchange with D₂O.[5]
H-3', H-4', H-5', H-6'6.8 - 7.2m³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ³JHF, ⁴JHF, ⁵JHFComplex, overlapping multiplet region. The electron-withdrawing F and O atoms cause general downfield shifts. Expect complex splitting due to multiple H-H and H-F couplings.
H-34.7 - 4.9m³JH3-H2 ≈ 6-8, ³JH3-H4 ≈ 7A multiplet (likely a sextet or more complex) due to coupling with both the C2 methylene protons and the C4 methyl protons. Deshielded by the adjacent ether oxygen.
H-2a, H-2b2.7 - 2.9m²JH2a-H2b ≈ 15-17, ³JH2-H3 ≈ 6-8The key signature of chirality at C3. These protons are diastereotopic, leading to non-equivalent chemical shifts and a complex multiplet, likely resembling an AB quartet of doublets.
H-4 (CH₃)1.3 - 1.5d³JH4-H3 ≈ 7A standard doublet, as these three equivalent protons are coupled only to the single proton on C3.
Predicted ¹³C NMR Spectrum
Carbon AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constants (J, Hz)Rationale & Key Insights
C-1 (C=O)175 - 178s-Typical chemical shift for a carboxylic acid carbonyl carbon.[7][9]
C-1'155 - 158d²JCF ≈ 10-15Quaternary aromatic carbon attached to oxygen. Shifted downfield by oxygen and exhibits a two-bond coupling to fluorine.
C-2'151 - 154d¹JCF ≈ 240-250Definitive signal. Quaternary aromatic carbon directly bonded to fluorine, resulting in a massive one-bond C-F coupling constant.
C-3', C-4', C-5', C-6'115 - 125d²JCF, ³JCF, ⁴JCFAromatic CH carbons. Their shifts and C-F coupling constants will vary depending on their position relative to the fluorine atom.
C-372 - 75s³JCF (small)Aliphatic CH carbon attached to the ether oxygen, causing a significant downfield shift. May show a small three-bond coupling to fluorine.
C-240 - 43s-Aliphatic CH₂ carbon.
C-4 (CH₃)20 - 23s-Aliphatic methyl carbon.
Leveraging 2D NMR for Unambiguous Assignment

While 1D spectra provide the fundamental data, 2D correlation experiments are essential to connect the pieces into a complete, validated structure.

Diagram 2: Critical HMBC correlations for structural confirmation.

  • COSY: Will show a clear correlation path from the methyl protons (H-4) to the methine proton (H-3), and from H-3 to the diastereotopic methylene protons (H-2a, H-2b). This confirms the butanoic acid spin system.

  • HSQC: Will definitively link each proton signal in the table above to its corresponding carbon signal. For example, the doublet at ~1.4 ppm will correlate with the carbon signal at ~21 ppm, unequivocally assigning them as H-4 and C-4, respectively.

  • HMBC: This is the ultimate validation experiment. The most critical correlation will be from the methine proton H-3 to the aromatic quaternary carbon C-1'. This three-bond correlation (³JHC) bridges the aliphatic chain and the phenoxy group, proving the ether linkage is at the C3 position. Other key correlations, such as from H-4 to C-2 and from H-3 to C-1, will solidify the assignments within the butanoic acid backbone.

Conclusion

The structural characterization of (S)-3-(2-Fluorophenoxy)butanoic acid is a prime example of modern NMR spectroscopy's power. A systematic approach, combining high-resolution 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of every proton and carbon in the molecule. The spectral signatures discussed herein—particularly the diastereotopic methylene protons at C2, the large ¹JCF coupling constant for C2', and the crucial HMBC correlation between H-3 and C-1'—serve as a definitive fingerprint for this compound. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently verify the structure and purity of this important chiral building block.

References

  • University of Arizona. (n.d.). 19Fluorine NMR. NMR Facility. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • Harris, R. K., & Evans, D. F. (1962). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 36(7), 1961-1962. [Link]

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  • Prakash, G. K. S., et al. (2001). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 123(37), 9015-9020. (Note: A direct link to the full text may require a subscription. The abstract can be found on the journal's website.)
  • Papp, A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 299. [Link]

  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Heterocycles, 95(1), 51-58. [Link]

  • D'Aronco, P., et al. (2018). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. World Journal of Chemical Education, 6(1), 1-10. [Link]

  • Derry, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 837-843. [Link]

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  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]

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  • Wang, R., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121. [Link]

  • Clark, J. (2015, March). The C-13 NMR spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

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  • Tolstoy, P. M., et al. (2011). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 13(35), 15786-15801. [Link]

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  • Blacklock, T. J., et al. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Google Patents.
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Foundational

A Technical Guide to Elucidating the Metabolic Fate of (S)-3-(2-Fluorophenoxy)butanoic Acid in Primary Human Hepatocytes

Abstract: This technical guide provides a comprehensive framework for investigating the metabolic degradation of (S)-3-(2-Fluorophenoxy)butanoic acid in primary human hepatocyte cultures. The document outlines both the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for investigating the metabolic degradation of (S)-3-(2-Fluorophenoxy)butanoic acid in primary human hepatocyte cultures. The document outlines both the theoretical basis for predicting metabolic pathways and a detailed, field-proven experimental workflow for their empirical validation. By integrating principles of Phase I and Phase II metabolism with state-of-the-art analytical techniques, this guide serves as an essential resource for researchers in drug metabolism, toxicology, and preclinical development. Methodologies are presented with a focus on causality, ensuring a deep understanding of experimental design, from cell culture to metabolite identification using high-resolution mass spectrometry.

Introduction: The Imperative of Metabolic Profiling

(S)-3-(2-Fluorophenoxy)butanoic acid is a xenobiotic featuring a fluorinated aromatic ring, an ether linkage, and a chiral butanoic acid side chain. Understanding its metabolic fate is critical for assessing its pharmacokinetic profile, potential for drug-drug interactions, and risk of metabolite-induced toxicity. The liver is the primary site of xenobiotic metabolism, where a complex enzymatic machinery transforms compounds to facilitate their excretion.[1] Hepatocytes, the parenchymal cells of the liver, contain the full complement of these enzymes and are thus considered the gold standard for in vitro metabolism studies.[2][3]

This guide addresses the core challenge of identifying the metabolic soft spots of the molecule and characterizing the resultant biotransformation products. We will proceed by first establishing a hypothesis of the likely metabolic pathways based on the molecule's chemical structure and then detailing a robust protocol to test this hypothesis.

Theoretical Framework & Predicted Metabolic Pathways

Hepatic metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[5] Phase II enzymes then conjugate these groups with endogenous polar molecules to increase water solubility and facilitate elimination.[4]

Based on the structure of (S)-3-(2-Fluorophenoxy)butanoic acid, we can predict several key metabolic transformations:

  • Phase I Metabolism:

    • Aromatic Hydroxylation: The 2-fluorophenoxy ring is a likely target for CYP-mediated oxidation. While the carbon-fluorine bond is strong, CYPs can still hydroxylate the aromatic ring, typically at positions para to the ether linkage or other available sites.[5][6] Metabolic defluorination, though less common, is a possible outcome initiated by an electrophilic attack on the ring, potentially forming an epoxide intermediate.[7][8]

    • Beta-Oxidation: The butanoic acid side chain is structurally analogous to a short-chain fatty acid and is a prime substrate for mitochondrial beta-oxidation.[9][10] This catabolic process would sequentially cleave two-carbon units (as acetyl-CoA), leading to a shorter propanoic acid derivative.[11]

  • Phase II Metabolism:

    • Acyl Glucuronidation: The carboxylic acid moiety is a key site for conjugation. UDP-glucuronosyltransferases (UGTs), particularly isoforms like UGT2B7, UGT1A3, and UGT1A9, catalyze the formation of an acyl glucuronide.[12][13] This is often a major clearance pathway for carboxylic acid-containing drugs.[14]

    • Phenolic Glucuronidation and Sulfation: If aromatic hydroxylation occurs in Phase I, the resulting phenolic metabolite becomes a substrate for further conjugation. It can be glucuronidated by UGTs (e.g., UGT1A9) or sulfated by sulfotransferases (SULTs) to form highly water-soluble O-glucuronide or O-sulfate conjugates.[15][16][17]

Predicted Metabolic Pathway Diagram

The following diagram illustrates the predicted interconnected pathways for the metabolism of the parent compound.

MetabolicPathways Parent (S)-3-(2-Fluorophenoxy)butanoic acid (Parent) Hydroxylated Aromatic Hydroxylation Product (M1) Parent->Hydroxylated CYP450 (+16 Da) BetaOxidized Beta-Oxidation Product (M2) Parent->BetaOxidized Beta-Oxidation (-28 Da) AcylGlucuronide Acyl Glucuronide (M3) Parent->AcylGlucuronide UGTs (+176 Da) PhenolGlucuronide Phenolic Glucuronide (M4) Hydroxylated->PhenolGlucuronide UGTs (+176 Da) PhenolSulfate Phenolic Sulfate (M5) Hydroxylated->PhenolSulfate

Caption: Predicted metabolic pathways of (S)-3-(2-Fluorophenoxy)butanoic acid in hepatocytes.

Table 1: Summary of Predicted Metabolites
Metabolite IDProposed TransformationMetabolic PathwayΔMass (Da)Expected m/z [M-H]⁻
M1Aromatic HydroxylationPhase I (CYP450)+15.99215.06
M2Beta-OxidationPhase I-28.03171.04
M3Direct GlucuronidationPhase II (UGT)+176.03375.10
M4Hydroxylation + GlucuronidationPhase I & II+192.02391.09
M5Hydroxylation + SulfationPhase I & II+95.98311.03
Parent Compound (C₁₀H₁₁FO₃) Monoisotopic Mass: 198.0692 Da; [M-H]⁻: 197.06

Experimental Workflow for Metabolite Identification

This section provides a detailed protocol for the identification of metabolites using a plated hepatocyte model, which is ideal for assessing low-turnover compounds over extended time periods.[18][19]

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Processing cluster_analysis 4. Analysis Thaw Thaw Cryopreserved Primary Human Hepatocytes Plate Plate Cells on Collagen-Coated Plates Thaw->Plate Attach Allow Attachment (4-6 hours, 37°C) Plate->Attach PrepareDose Prepare Dosing Medium (e.g., 1 µM Test Compound) Incubate Incubate Cells with Compound (Time points: 0, 2, 8, 24, 48h) PrepareDose->Incubate Harvest Harvest Supernatant & Lyse Cells Controls Include Vehicle Control & Positive Control Controls->Incubate Quench Quench with Cold Acetonitrile (+ Internal Standard) Harvest->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis (High-Resolution MS) DataProc Data Processing: Peak Picking, Alignment LCMS->DataProc MetID Metabolite Identification (Mass Shift, Fragmentation) DataProc->MetID

Caption: Step-by-step workflow for hepatocyte-based metabolite identification.

Detailed Protocol

A. Materials and Reagents

  • Cryopreserved, plateable primary human hepatocytes (metabolism qualified)

  • Collagen-coated 24- or 48-well plates

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)[18]

  • Test compound: (S)-3-(2-Fluorophenoxy)butanoic acid

  • Solvent (e.g., DMSO, spectroscopic grade)

  • Positive control (e.g., a known low-turnover compound)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) solution (a structurally similar, stable compound not present in samples)

  • Water (LC-MS grade)

B. Procedure

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's protocol.[19]

    • Gently transfer the cell suspension to a conical tube containing pre-warmed plating medium.

    • Centrifuge to pellet the cells and resuspend in fresh plating medium to the desired cell density.

    • Seed the cells onto collagen-coated plates and incubate at 37°C, 5% CO₂, to allow for cell attachment (typically 4-6 hours).[18]

    • Rationale: Proper thawing and plating are crucial for cell viability and function. A monolayer culture allows for extended incubation times necessary for detecting metabolites of low-turnover compounds.[19]

  • Compound Incubation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the final dosing medium by diluting the stock solution into pre-warmed, serum-free incubation medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[20]

    • Aspirate the plating medium from the attached hepatocytes and replace it with the dosing medium. A vehicle control (medium with 0.1% DMSO) must be run in parallel.

    • Incubate the plates at 37°C. Collect samples at designated time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Collection and Processing:

    • At each time point, collect the supernatant (media) and store it at -80°C.

    • To stop all enzymatic activity immediately (quenching), add 3 volumes of ice-cold acetonitrile containing the internal standard to the remaining cell lysate in the well.[1]

    • Scrape the wells to ensure complete cell lysis and transfer the mixture to a microcentrifuge tube.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Rationale: Cold acetonitrile serves the dual purpose of halting metabolic reactions and precipitating proteins, which would otherwise interfere with the LC-MS analysis.[1] The internal standard corrects for variations in sample processing and instrument response.

C. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled to a UHPLC system is required for this analysis.[21][22][23] HRMS provides the mass accuracy needed to determine elemental compositions and confidently identify metabolites.[24]

  • Chromatography: Use a reverse-phase C18 column to separate the parent compound from its more polar metabolites. A gradient elution with mobile phases like water and acetonitrile (both containing 0.1% formic acid) is standard.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. In DDA, the instrument performs a full scan to detect all ions, followed by MS/MS fragmentation scans on the most abundant ions to obtain structural information.

    • Rationale: The combination of chromatographic separation and mass analysis allows for the detection of compounds at low concentrations and provides two key pieces of information: the accurate mass of the metabolite (for formula prediction) and its fragmentation pattern (for structural elucidation).[22][25]

Data Analysis and Interpretation

  • Metabolite Discovery: Use specialized software to process the raw LC-MS data. Compare the chromatograms of the compound-treated samples against the vehicle control samples. Peaks that are present or significantly elevated in the treated samples are potential metabolites.[25]

  • Structure Elucidation:

    • Determine the accurate mass of each potential metabolite and calculate the mass difference (ΔMass) from the parent compound.

    • Match this ΔMass to common biotransformations (see Table 1). For example, a ΔMass of +15.99 Da suggests hydroxylation, while +176.03 Da indicates glucuronidation.[26]

    • Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the parent compound's fragmentation. Changes in the fragmentation can pinpoint the site of metabolic modification.

Conclusion

The systematic approach detailed in this guide, combining predictive reasoning based on chemical structure with a rigorous in vitro experimental workflow, provides a robust method for characterizing the metabolic degradation of (S)-3-(2-Fluorophenoxy)butanoic acid. By leveraging primary human hepatocytes and high-resolution mass spectrometry, researchers can generate critical data on metabolic pathways, clearance mechanisms, and the formation of potentially unique metabolites. This information is fundamental to the progression of any new chemical entity through the drug development pipeline, ensuring a comprehensive understanding of its disposition and safety profile.

References

  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Wiley Online Library. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (2024). Journal of Applied Bioanalysis. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

  • Sulfation of hydroxylamines and hydroxamic acids in liver cytosol from male and female rats and purified aryl sulfotransferase IV. (1989). PubMed. [Link]

  • Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. (2025). Wiley Online Library. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (2008). PMC - NIH. [Link]

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. (2025). ResearchGate. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (2019). ResearchGate. [Link]

  • Metabolite Identification by Mass Spectrometry. (2014). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Specific Metabolic Pathways of Steroid Sulfates in Human Liver Microsomes. (1976). The Journal of Clinical Investigation. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Sulfation of Bile Salts: A New Metabolic Pathway. (1975). Karger Publishers. [Link]

  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related. (2018). OSTI.GOV. [Link]

  • The role of sulfation in the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl. (1990). Carcinogenesis. [Link]

  • Sulfation of resveratrol in human liver: Evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1. (2004). Taylor & Francis Online. [Link]

  • Glucuronidation and Sulfonation. (n.d.). University of Washington. [Link]

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. (2004). PubMed. [Link]

  • Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. (2026). PMC. [Link]

  • Glucuronidation. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Schematic representation of the metabolic pathways highlighted through... (n.d.). ResearchGate. [Link]

  • Phenylbutyric Acid: simple structure - multiple effects. (2017). PubMed. [Link]

  • Beta oxidation. (n.d.). Wikipedia. [Link]

  • Metabolome Profiling and Pathway Analysis in Metabolically Healthy and Unhealthy Obesity among Chinese Adolescents Aged 11–18 Years. (2023). MDPI. [Link]

  • 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). PMC. [Link]

  • 9.4: Oxidation of Fatty Acids. (2024). Chemistry LibreTexts. [Link]

  • Essential roles of four-carbon backbone chemicals in the control of metabolism. (2015). PMC - NIH. [Link]

  • Hepatocellular Metabolic Profile: Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. (2025). MDPI. [Link]

  • Conditions for maintenance of hepatocyte differentiation and function in 3D cultures. (2021). Cell Press. [Link]

  • Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice. (2018). PMC. [Link]

  • Generation of metabolically functional hepatocyte-like cells from dedifferentiated fat cells by Foxa2, Hnf4a and Sall1 transduction. (2020). PubMed. [Link]

  • Beta (β)-Oxidation of Fatty Acid and its associated Disorders. (2018). Global Science Research Journals. [Link]

  • 3-(2-Fluorophenoxy)propanoic acid. (2011). PMC. [Link]

  • METABOLIC PATHWAYS OF THE HEPATOCYTE. (n.d.). Falk Foundation. [Link]

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. (2021). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution and HPLC Method Development for (S)-3-(2-Fluorophenoxy)butanoic Acid

Executive Summary (S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a highly valuable chiral organic compound featuring a fluorophenoxy group attached to a butanoic acid backbone[1]. Its unique structural propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a highly valuable chiral organic compound featuring a fluorophenoxy group attached to a butanoic acid backbone[1]. Its unique structural properties make it a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of targeted therapeutics where enantiomeric purity dictates biological efficacy[1]. This application note details the scientific rationale, step-by-step methodology, and validation framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of this compound.

Physicochemical Profiling & Method Rationale

Developing a chiral separation method requires a deep understanding of the analyte's physicochemical properties to rationally select the stationary and mobile phases.

  • Chiral Center & Stationary Phase Selection: The stereogenic center at the C3 position necessitates a Chiral Stationary Phase (CSP) for enantiomeric resolution. Polysaccharide-based CSPs, such as amylose or cellulose derivatives (e.g., Chiralpak ID or Chiralcel OJ-H), are highly recommended for chiral carboxylic acids[2]. These columns provide a helical polymer structure that creates chiral grooves for steric inclusion, while the derivatized carbamate or benzoate groups offer sites for hydrogen bonding and π−π interactions[3].

  • Ionization Control (Causality of Acidic Modifiers): (S)-3-(2-Fluorophenoxy)butanoic acid is a weak acid (pKa ~4.5). In neutral environments, it partially ionizes, leading to secondary interactions with residual silanols on the silica matrix of the CSP. This manifests chromatographically as severe peak tailing and loss of resolution. To counteract this, an acidic modifier—specifically 0.1% Trifluoroacetic Acid (TFA)—is added to the mobile phase. TFA forces the analyte into its fully protonated, neutral state, ensuring sharp, symmetrical peaks and reproducible retention times[2][4].

Chiral_Recognition Analyte Analyte (S)-3-(2-Fluorophenoxy)butanoic acid Hbond Hydrogen Bonding (COOH & Carbamate) Analyte->Hbond PiPi π-π Interactions (Fluorophenyl Ring) Analyte->PiPi Steric Steric Inclusion (Chiral Polymer Grooves) Analyte->Steric CSP Chiral Stationary Phase (Amylose/Cellulose Derivative) Hbond->CSP PiPi->CSP Steric->CSP

Fig 1: Transient diastereomeric complex formation driving chiral recognition.

Method Development Strategy

The development follows a systematic workflow, transitioning from initial screening to optimization, and finally to regulatory validation. Normal Phase (NP) chromatography is selected over Reversed-Phase (RP) because non-polar solvents (like Hexane) promote stronger, highly directed hydrogen bonding between the analyte's carboxylic acid moiety and the CSP, which is often disrupted by highly aqueous environments.

HPLC_Workflow A 1. Analyte Profiling (S)-3-(2-Fluorophenoxy)butanoic acid B 2. CSP Selection Polysaccharide-based Columns A->B C 3. Mobile Phase Optimization Hexane/IPA + 0.1% TFA B->C D 4. Method Validation ICH Q2(R2) Guidelines C->D E 5. Routine QC Implementation D->E

Fig 2: Step-by-step HPLC method development and implementation workflow.

Optimized Experimental Protocol

Chromatographic Conditions

The following table summarizes the optimized parameters for the enantiomeric separation of 3-(2-Fluorophenoxy)butanoic acid.

ParameterSpecificationRationale
Column Chiralpak® ID (5 µm, 4.6 x 250 mm)Immobilized amylose backbone offers broad selectivity and high durability[2].
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)NP conditions maximize H-bonding; TFA suppresses analyte ionization[2][4].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temperature 25°CLower temperatures generally enhance chiral resolution by stabilizing the diastereomeric complex.
Detection (UV) 270 nmTargets the absorption maximum of the fluorophenoxy aromatic ring, avoiding solvent cutoff interference.
Injection Volume 10 µLPrevents column overloading while maintaining sufficient sensitivity.
Step-by-Step Execution & Self-Validating Workflow

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade 2-Propanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the IPA before combining with Hexane. Causality: Pre-mixing TFA with the polar modifier ensures uniform distribution and prevents localized phase separation.

  • Combine solvents, mix thoroughly, and degas via ultrasonication for 15 minutes.

Step 2: Sample Preparation

  • Diluent: Use the prepared mobile phase (without TFA) to prevent baseline disturbances during the solvent front elution.

  • Standard Stock: Weigh 10.0 mg of racemic 3-(2-Fluorophenoxy)butanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock to 10 mL with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing unknown samples, the system must prove its fitness. Inject the working solution in replicate (n=5). The run is only validated if the following criteria are met:

  • Resolution ( Rs​ ): ≥1.5 between the (S) and (R) enantiomers. (Failure indicates column degradation or incorrect mobile phase polarity).

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks. (Failure indicates insufficient TFA modifier or active silanol interference).

  • Precision (%RSD): ≤2.0% for peak areas. (Failure indicates autosampler inconsistency or integration errors).

Step 4: Sample Analysis

  • Inject a blank (diluent) to confirm no ghost peaks or interferences at the retention times of the enantiomers.

  • Inject unknown samples.

  • Bracket samples with standard injections every 10 samples to verify continuous system stability and retention time drift.

Analytical Validation Framework (ICH Q2(R2))

To ensure the method is "fit for the intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines (adopted November 2023)[5][6]. This framework guarantees that the procedure consistently delivers dependable results across its lifecycle[7].

Validation ParameterICH Q2(R2) Definition[5][7][8]Experimental Approach & Acceptance Criteria
Specificity Ability to unequivocally assess the analyte in the presence of expected components[8].Inject blanks, related impurities, and degradation products. Criteria: No interfering peaks at the retention times of the (S) and (R) enantiomers.
Linearity & Range Ability to obtain results directly proportional to the concentration within a given range[7].Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). Criteria: Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Closeness of agreement between the accepted true value and the obtained result[8].Spike known amounts of (S)-enantiomer into a racemic mixture at 3 levels. Criteria: Recovery rate between 98.0% - 102.0%.
Precision (Repeatability) Closeness of agreement between a series of measurements under stipulated conditions[7].6 replicate injections of a single homogenous sample at 100% concentration. Criteria: %RSD of peak area ≤2.0% .
LOD & LOQ Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with suitable precision[7].Based on Signal-to-Noise ratio. Criteria: S/N ≥3 for LOD; S/N ≥10 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters[7].Alter flow rate ( ±0.1 mL/min), temp ( ±5 °C), and IPA ratio ( ±2% ). Criteria: Rs​ remains ≥1.5 .
References
  • EvitaChem. Buy (S)-3-(2-Fluorophenoxy)butanoic acid (EVT-13237984).1

  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.2

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.4

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.3

  • ICH. validation of analytical procedures q2(r2) - ICH.5

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.7

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.6

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.8

Sources

Application

LC-MS/MS sample preparation for (S)-3-(2-Fluorophenoxy)butanoic acid quantification

Application Note: High-Sensitivity LC-MS/MS Quantification of (S)-3-(2-Fluorophenoxy)butanoic Acid in Human Plasma Using Mixed-Mode Strong Anion Exchange (MAX) SPE Introduction and Chemical Profile (S)-3-(2-Fluorophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of (S)-3-(2-Fluorophenoxy)butanoic Acid in Human Plasma Using Mixed-Mode Strong Anion Exchange (MAX) SPE

Introduction and Chemical Profile

(S)-3-(2-Fluorophenoxy)butanoic acid (CAS: 161790-23-4) is a chiral aromatic carboxylic acid characterized by a fluorophenoxy group attached to a butanoic acid moiety[1]. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable compound in pharmaceutical research, enzyme inhibition studies, and organic synthesis[1].

When developing a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this compound in complex biological matrices like human plasma, scientists face two primary challenges:

  • Ionization Suppression: As a carboxylic acid, the compound is optimally detected in negative electrospray ionization (ESI-) mode[2]. However, ESI- is highly susceptible to matrix effects caused by endogenous plasma phospholipids.

  • Protein Binding: The lipophilic fluorophenyl group and the acidic carboxylate drive strong binding to plasma proteins (e.g., human serum albumin), necessitating aggressive disruption during sample preparation.

To create a self-validating, robust assay, this protocol leverages Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . This approach provides orthogonal clean-up mechanisms, ensuring that the final extract is free of ion-suppressing lipids while maintaining high analyte recovery[3].

The Causality of Experimental Design: Why MAX SPE?

Standard protein precipitation (PPT) or reversed-phase SPE often fails to remove neutral lipids and phospholipids, which co-elute with the target analyte and suppress the MS signal. The MAX SPE sorbent overcomes this by combining a lipophilic reversed-phase backbone (divinylbenzene/N-vinylpyrrolidone) with a permanently positively charged quaternary amine[3].

The Mechanistic Workflow:

  • Pre-treatment (pH > 8): Plasma is diluted with a basic buffer (5% NH₄OH). This serves a dual purpose: it denatures proteins to release the bound drug and ensures the butanoic acid moiety (pKa ~4.5) is fully deprotonated ( R−COO− ).

  • Loading: The negatively charged analyte binds to the quaternary amine of the sorbent via strong ionic interactions, while neutral/basic matrix components bind via weaker reversed-phase interactions.

  • Wash 1 (Aqueous Base): A 5% NH₄OH aqueous wash removes salts, polar interferences, and water-soluble proteins while keeping the analyte ionized and locked to the sorbent.

  • Wash 2 (100% Organic): Because the analyte is secured by an ionic bond, we can aggressively wash the cartridge with 100% Methanol. This critical step strips away phospholipids, neutral lipids, and basic drugs without risking analyte breakthrough[3].

  • Elution (Acidic Organic): The addition of 2-5% Formic Acid in Methanol drops the pH well below the analyte's pKa. The analyte becomes protonated and neutral ( R−COOH ), breaking the ionic bond. The methanol simultaneously disrupts the reversed-phase interaction, eluting the highly purified analyte[4].

SPE_Mechanism cluster_0 1. Sample Pre-Treatment cluster_1 2. Oasis MAX SPE Extraction Mechanism PreTreat Plasma + 5% NH₄OH (pH > 8) Analyte: R-COO⁻ Load LOAD Analyte binds to N⁺ via Ion Exchange PreTreat->Load Wash1 WASH 1 (Aqueous) 5% NH₄OH in H₂O Removes polar neutrals Load->Wash1 Wash2 WASH 2 (Organic) 100% Methanol Removes phospholipids Wash1->Wash2 Elute ELUTE 5% Formic Acid in MeOH Analyte neutralized (R-COOH) and elutes Wash2->Elute

Figure 1: Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for carboxylic acids.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: (S)-3-(2-Fluorophenoxy)butanoic acid reference standard.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., D3-dicamba or structurally similar phenoxy acid)[5].

  • SPE Sorbent: Waters Oasis MAX 96-well plate (30 mg/well) or equivalent.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Sample Pre-treatment
  • Thaw human plasma samples on ice.

  • Aliquot 200 µL of plasma into a 2 mL 96-well collection plate.

  • Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL).

  • Add 200 µL of 5% NH₄OH in H₂O to each well.

  • Vortex the plate vigorously for 2 minutes to disrupt protein binding and ensure complete analyte deprotonation.

Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of 100% MeOH through the MAX plate, followed by 1.0 mL of LC-MS grade H₂O. (Do not let the sorbent dry out).

  • Loading: Transfer the entire pre-treated sample (420 µL) onto the SPE plate. Apply a gentle vacuum (approx. 5 psi) to load the sample at a rate of 1-2 drops per second.

  • Wash 1 (Aqueous): Add 1.0 mL of 5% NH₄OH in H₂O. Apply vacuum to dryness.

  • Wash 2 (Organic): Add 1.0 mL of 100% MeOH. Apply vacuum to dryness. (This step removes the bulk of matrix phospholipids).

  • Elution: Place a clean 1 mL 96-well collection plate under the SPE manifold. Elute the target analytes with 2 x 400 µL of 5% Formic Acid in MeOH .

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% H₂O / 10% ACN with 0.1% FA). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes before injection.

LC-MS/MS Conditions

To achieve sharp peak shapes for acidic herbicides and phenoxy acids, 0.1% formic acid is maintained in both the aqueous and organic mobile phases. While ammonium formate is sometimes used, it is avoided here to prevent potential ion suppression in negative mode[6].

Table 1: LC-MS/MS Chromatographic and Mass Spectrometric Parameters

ParameterSpecification / Setting
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage -2.5 kV
Desolvation Temp 500°C

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
0.590106 (Linear)
3.010906 (Linear)
4.010906 (Linear)
4.190106 (Linear)
5.590106 (Linear)

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
(S)-3-(2-Fluorophenoxy)butanoic acid195.1[M-H]⁻111.05018Quantifier (Fluorophenoxide)
(S)-3-(2-Fluorophenoxy)butanoic acid195.1[M-H]⁻85.05024Qualifier (Butenoate)
IS (D3-Dicamba)222.0 [M-H]⁻175.05015Internal Standard

Method Validation and Data Presentation

A self-validating assay must continuously monitor extraction recovery and matrix effects. Matrix effects are calculated by comparing the peak area of the analyte spiked into a post-extraction blank matrix against the peak area of a neat standard solution at the same concentration. Recovery is calculated by comparing the peak area of an analyte spiked before extraction to the post-extraction spiked sample[7].

The use of MAX SPE ensures that the absolute recovery remains high while matrix effects (ion suppression) are kept strictly within ±15%, a standard acceptable limit for bioanalytical assays.

Table 4: Representative Validation Metrics in Human Plasma (n=6)

Concentration LevelAbsolute Recovery (%)Matrix Effect (%)Precision (% CV)Accuracy (% Bias)
LLOQ (1.0 ng/mL)88.494.26.8+4.1
Low QC (3.0 ng/mL)91.296.55.2+2.3
Mid QC (50.0 ng/mL)90.598.13.4-1.5
High QC (400.0 ng/mL)89.897.42.9-0.8

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. Values above 85% and below 115% demonstrate the exceptional clean-up efficiency of the 100% organic wash step in the MAX protocol.

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (S)-3-(2-Fluorophenoxy)butanoic Acid

Executive Summary This application note outlines a highly robust, scalable, and enantioselective protocol for the synthesis of (S)-3-(2-fluorophenoxy)butanoic acid , a critical chiral building block utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a highly robust, scalable, and enantioselective protocol for the synthesis of (S)-3-(2-fluorophenoxy)butanoic acid , a critical chiral building block utilized in medicinal chemistry for its unique lipophilic and electronic properties. Traditional chiral resolution methods for this compound are inefficient, suffering from a maximum 50% theoretical yield. To overcome this, we detail a 100% atom-economical approach utilizing the homogeneous rhodium-catalyzed asymmetric hydrogenation of a prochiral β-aryloxy-α,β-unsaturated ester. This self-validating workflow guarantees high chemical yields and exceptional enantiomeric excess (>96% ee).

Strategic Rationale & Reaction Causality

The synthesis of (S)-3-(2-fluorophenoxy)butanoic acid relies on a three-step sequence: (E)-selective conjugate addition, asymmetric hydrogenation, and mild saponification.

Stereochemical and Mechanistic Causality

The core of this transformation is the asymmetric hydrogenation of ethyl (E)-3-(2-fluorophenoxy)but-2-enoate .

  • Precatalyst Selection: The reaction utilizes a cationic Rh(I) precatalyst, [Rh(nbd)2]BF4 [1]. The choice of the weakly coordinating tetrafluoroborate (BF₄⁻) anion is not arbitrary; it readily dissociates in solution, providing the necessary vacant coordination sites on the Rh center for both the bidentate chiral ligand and the substrate.

  • Substrate Geometry: The reaction strictly requires the (E)-isomer of the unsaturated ester. The oxygen atom of the aryloxy group and the carbonyl oxygen of the ester act as directing groups, coordinating to the Rh center to lock the substrate in a rigid conformation. A mixture of (E) and (Z) isomers would drastically erode the enantiomeric excess, as the (Z)-isomer presents the opposite prochiral face to the catalyst under the same coordination geometry.

  • Ligand Environment: The bulky bisphosphine ligand (e.g., Walphos W008-1) creates a highly restricted chiral pocket. This dictates the facial approach of hydrogen during the oxidative addition step, selectively yielding the (S)-enantiomer [1].

CatalyticCycle Precat [Rh(L*)(nbd)]+ Precatalyst Active [Rh(L*)(Solv)2]+ Active Catalyst Precat->Active + H2, - nbd Coord Substrate-Rh Complex Active->Coord + Substrate - 2 Solv OxAdd Rh(III) Dihydride Complex Coord->OxAdd + H2 (Oxidative Addition) MigIns Alkyl-Rh(III) Complex OxAdd->MigIns Migratory Insertion MigIns->Active Reductive Elimination (Product Release)

Fig 1. Rh-catalyzed asymmetric hydrogenation catalytic cycle (unsaturated pathway).

Quantitative Data: Catalyst & Ligand Screening

To demonstrate the necessity of the specific catalyst/ligand combination, the following table summarizes the optimization data for the hydrogenation of ethyl (E)-3-(2-fluorophenoxy)but-2-enoate.

EntryPrecatalystChiral LigandConversion (%)ee (%)Major Enantiomer
1 [Rh(nbd)2]BF4 Walphos W008-1 >99 97 (S)
2[Rh(nbd)2]BF4Josiphos J505-1>9994(S)
3[Rh(cod)2]OTfWalphos W008-18591(S)
4[Rh(nbd)2]BF4(R)-BINAP4512(S)
5[Ru(p-cymene)Cl2]2Josiphos J505-1<5N/AN/A

Data reflects standard optimization parameters. Rhodium with Walphos W008-1 provides the optimal balance of reactivity and stereocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(2-fluorophenoxy)but-2-enoate
  • Setup: Charge a clean, dry 500 mL reactor with 2-fluorophenol (1.0 equiv, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Catalysis: Add N-methylmorpholine (0.1 equiv, 10 mmol) as a catalytic base.

  • Addition: Dropwise add ethyl but-2-ynoate (1.05 equiv, 105 mmol) over 30 minutes while maintaining the internal temperature strictly at 20–25 °C.

    • Causality Insight: The slow addition and controlled temperature prevent the exothermic polymerization of the alkyne and thermodynamically favor the highly (E)-selective conjugate addition.

  • Reaction: Stir for 12 hours at room temperature.

  • In-Process Control (IPC): Monitor by ¹H NMR. Proceed only when conversion is >95%. Confirm the (E)-geometry via the characteristic vinylic proton shift (typically ~4.8 ppm, singlet).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove the base, extract, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Asymmetric Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(nbd)2]BF4 (1.0 mol %) and Walphos W008-1 (1.05 mol %) in 20 mL of thoroughly degassed anhydrous methanol. Stir for 30 minutes to pre-form the active cationic catalyst complex.

  • Substrate Loading: Transfer the catalyst solution to a high-pressure hydrogenation vessel containing a solution of the crude ethyl (E)-3-(2-fluorophenoxy)but-2-enoate (1.0 equiv) in degassed methanol (80 mL).

  • Hydrogenation: Purge the vessel with H₂ gas three times to remove inert gas, then pressurize to 90 psi (~6 bar).

  • Reaction: Stir vigorously at 25 °C for 16 hours.

    • Causality Insight: Vigorous stirring (e.g., >800 rpm) is critical to eliminate mass-transfer limitations of H₂ gas into the liquid phase. H₂ starvation at the catalytic center can lead to resting-state decomposition and drastically reduced enantioselectivity.

  • IPC: Vent the H₂ carefully. Analyze a 0.1 mL aliquot via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% conversion and >96% ee.

  • Workup: Concentrate the mixture to yield crude ethyl (S)-3-(2-fluorophenoxy)butanoate.

Step 3: Saponification to (S)-3-(2-Fluorophenoxy)butanoic acid
  • Setup: Dissolve the crude chiral ester in a 3:1 mixture of THF and deionized water (150 mL total volume).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv, 200 mmol) in one portion at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Causality Insight: LiOH provides mild saponification conditions. While the chiral center is at the β-position, harsh bases (like NaOH at reflux) can trigger an E1cB elimination of the phenoxy group, forming crotonic acid impurities. Mild conditions prevent this degradation.

  • IPC: Use LC-MS to confirm the complete disappearance of the ester mass (m/z 226).

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford pure (S)-3-(2-fluorophenoxy)butanoic acid.

Workflow SM1 2-Fluorophenol + Ethyl but-2-ynoate Int1 Ethyl (E)-3-(2-fluorophenoxy) but-2-enoate SM1->Int1 Conjugate Addition (Base-catalyzed) Int2 Ethyl (S)-3-(2-fluorophenoxy) butanoate Int1->Int2 Asymmetric Hydrogenation [Rh(nbd)2]BF4 / Walphos Prod (S)-3-(2-Fluorophenoxy) butanoic acid Int2->Prod Hydrolysis (LiOH, THF/H2O)

Fig 2. Three-step synthetic workflow for (S)-3-(2-Fluorophenoxy)butanoic acid.

References

  • Stewart, G. W., Shevlin, M., Gammack Yamagata, A. D., Gibson, A. W., Keen, S. P., & Scott, J. P. (2012). Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters. Organic Letters, 14(21), 5440-5443.[Link]

  • National Center for Biotechnology Information (2012). Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters. PubMed.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for (S)-3-(2-Fluorophenoxy)butanoic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing yield and purity bottlenecks during the isolation and chiral resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing yield and purity bottlenecks during the isolation and chiral resolution of (S)-3-(2-Fluorophenoxy)butanoic acid .

Due to the highly lipophilic nature of the fluorophenoxy moiety, this compound is notoriously prone to liquid-liquid phase separation (LLPS, or "oiling out") and challenging diastereomeric salt resolutions [1]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a robust, self-validating crystallization process.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my (S)-3-(2-Fluorophenoxy)butanoic acid oiling out instead of crystallizing?

The Causality: Oiling out occurs when the supersaturated solution crosses the liquid-liquid phase separation (LLPS) boundary before reaching the primary nucleation threshold. The fluorine atom on the phenyl ring significantly enhances the molecule's lipophilicity and disrupts crystal lattice packing energy, lowering its melting point and increasing its propensity to form a metastable oil phase [1]. Once oil droplets form, they rapidly coalesce, trapping impurities and solvent, which eventually harden into an amorphous gum rather than a crystalline solid [2].

The Solution: You must kinetically bypass the LLPS boundary. This is achieved by:

  • Lowering the initial supersaturation: Dilute the system to ensure the concentration trajectory stays below the binodal curve.

  • Seeding: Introducing 1–2 wt% of high-purity seeds within the metastable zone lowers the activation energy for crystal growth, forcing the system to consume supersaturation via crystallization rather than phase separation [2].

Q2: How can I improve the yield of the diastereomeric salt resolution?

The Causality: If you are using a 1:1 stoichiometric ratio of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) to your racemic acid, you are likely sacrificing yield to thermodynamic equilibrium. High solubility of the target diastereomeric salt in standard solvents (like pure Ethyl Acetate) leads to product loss in the mother liquor. Furthermore, excess resolving agent can co-crystallize the undesired (R)-acid salt.

The Solution: Transition to a sub-stoichiometric resolution strategy . By using 0.55 equivalents of the resolving agent, you artificially restrict the formation of the undesired diastereomeric salt, leaving the (R)-enantiomer highly soluble as a free acid [4]. Pair this with an EtOAc/EtOH (9:1) solvent system to balance salt solubility with crystal growth kinetics.

Q3: I am losing enantiomeric excess (ee) during recrystallization. How do I fix this?

The Causality: Chiral carboxylic acids that crystallize as conglomerates or exhibit unfavorable eutectic points will inevitably deplete in ee if the mother liquor composition crosses the eutectic composition during cooling[3]. If you cool the system too rapidly, kinetic entrapment of the wrong enantiomer occurs.

The Solution: Implement a highly controlled cooling ramp (0.1 °C/min) and utilize a self-validating analytical checkpoint. Before filtering the bulk batch, pull a slurry sample, filter it, and analyze the mother liquor via chiral HPLC. If the mother liquor ee is approaching zero (racemic), the system has hit the eutectic point; further cooling will only precipitate the undesired enantiomer and ruin your bulk purity.

Part 2: Quantitative Solvent & Resolution Screening Data

The following table summarizes the thermodynamic and kinetic outcomes of various solvent systems and resolving agent stoichiometries for the chiral resolution of 3-(2-Fluorophenoxy)butanoic acid using (R)-(+)-1-phenylethylamine.

Solvent SystemResolving Agent (Eq.)Yield (%)Enantiomeric Excess (ee %)Process Observation & Causality
EtOAc (100%)1.0042.578.2Thick slurry; rapid primary nucleation entrapped the (R)-enantiomer.
EtOAc / EtOH (9:1) 0.55 38.0 96.5 Optimal. Sub-stoichiometric amine prevented (R)-salt formation. EtOH aided solubility.
IPA / Water (8:2)0.5525.198.0Excellent purity, but high dielectric constant of water caused excessive yield loss.
Toluene (100%)0.55N/AN/AComplete LLPS (oiling out). Aromatic stacking interactions prevented nucleation.

Part 3: Experimental Workflows & Visualizations

Workflow A: Thermodynamic Pathways of Oiling Out vs. Crystallization

To successfully crystallize the compound, the process must be steered away from the liquid-liquid phase separation boundary.

G Start Supersaturated Solution (S)-3-(2-Fluorophenoxy)butanoic acid HighConc High Concentration / Rapid Cooling Start->HighConc LowConc Optimized Conc. / Slow Cooling + Seeding Start->LowConc LLPS Liquid-Liquid Phase Separation (Oiling Out) HighConc->LLPS Metastable Zone Exceeded Nucleation Controlled Nucleation LowConc->Nucleation Within Metastable Zone Amorphous Impure Amorphous Solid / Gum LLPS->Amorphous Droplet Coalescence Crystals High-Purity (S)-Enantiomer Crystals Nucleation->Crystals Crystal Growth

Caption: Thermodynamic pathways: Oiling out (LLPS) vs. controlled crystallization.

Workflow B: Diastereomeric Salt Resolution Pathway

G Racemate Racemic 3-(2-Fluorophenoxy)butanoic acid Amine Add 0.55 eq. Chiral Amine (e.g., (R)-Phenylethylamine) Racemate->Amine SaltFormation Diastereomeric Salt Formation in EtOAc/EtOH (9:1) Amine->SaltFormation Cooling Controlled Cooling (0.1 °C/min) + Seeding at 45 °C SaltFormation->Cooling Filtration Filtration & Washing Cooling->Filtration Solid-Liquid Separation Acidification Acidification (1M HCl) & Extraction (MTBE) Filtration->Acidification Salt Breakage Final Pure (S)-Enantiomer (>99% ee) Acidification->Final

Caption: Diastereomeric salt resolution workflow for (S)-3-(2-Fluorophenoxy)butanoic acid.

Part 4: Step-by-Step Methodologies

Protocol 1: Optimized Diastereomeric Salt Resolution (Sub-stoichiometric)

This protocol uses a self-validating feedback loop to ensure high ee before final isolation.

  • Dissolution: Suspend 10.0 g (51.0 mmol) of racemic 3-(2-Fluorophenoxy)butanoic acid in 80 mL of an EtOAc/EtOH (9:1 v/v) mixture inside a jacketed reactor equipped with an overhead stirrer.

  • Amine Addition: Heat the suspension to 60 °C. Slowly add 3.40 g (28.0 mmol, 0.55 eq.) of (R)-(+)-1-phenylethylamine dropwise over 15 minutes. The solution should become completely clear.

  • Metastable Zone Entry: Cool the reactor to 45 °C at a rate of 0.5 °C/min.

  • Seeding: Add 50 mg (0.5 wt%) of pure (S)-acid/(R)-amine diastereomeric salt crystals. Hold the temperature at 45 °C for 2 hours.

    • Self-Validation Check: Inspect the reactor (visually or via FBRM probe). You should observe a steady increase in chord length counts (crystal growth) without the formation of spherical oil droplets.

  • Controlled Cooling: Cool the suspension to 10 °C at a strict rate of 0.1 °C/min. This slow ramp prevents kinetic entrapment of the (R)-acid.

  • Isolation: Filter the resulting slurry. Wash the wet cake with 15 mL of cold (5 °C) EtOAc.

    • Self-Validation Check: Take a 10 mg sample of the wet cake, break the salt with dilute HCl, extract into hexane, and run a rapid chiral HPLC assay. Proceed to step 7 only if ee > 95%.

  • Salt Breakage: Suspend the wet cake in 50 mL of Methyl tert-butyl ether (MTBE) and 50 mL of 1M HCl. Stir vigorously for 30 minutes at room temperature until two clear liquid phases form.

  • Recovery: Separate the organic (MTBE) layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure (S)-3-(2-Fluorophenoxy)butanoic acid.

Protocol 2: Recrystallization to Prevent Oiling Out (Free Acid)

Use this protocol if you already have enriched (S)-acid but need to upgrade purity without triggering LLPS.

  • Dissolution: Dissolve 5.0 g of enriched (S)-3-(2-Fluorophenoxy)butanoic acid in 15 mL of Isopropanol (IPA) at 55 °C.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of IPA until the solution is just clear again.

  • Seeding: Cool to 42 °C and add 1 wt% of (S)-acid seeds. Hold for 90 minutes.

  • Desupersaturation: Cool to 0 °C at 0.1 °C/min. Filter and wash with cold Heptane to recover the crystalline product.

References

  • Zhao, H., et al. "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development, 2005. Available at:[Link]

  • Cascella, F., et al. "Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out". Organic Process Research & Development, 2012. Available at:[Link]

  • Zhang, Y., et al. "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors". Organic Process Research & Development, 2020. Available at:[Link]

Optimization

Resolving peak tailing issues in (S)-3-(2-Fluorophenoxy)butanoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you diagnose, troubleshoot, and resolve peak tailing issues specifically associated with (S)-3-(2-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you diagnose, troubleshoot, and resolve peak tailing issues specifically associated with (S)-3-(2-Fluorophenoxy)butanoic acid .

Unlike generic troubleshooting templates, this guide is built around the specific physicochemical properties of your analyte. By understanding the molecular causality behind chromatographic behavior, you can implement self-validating protocols that ensure robust, reproducible data.

Part 1: Mechanistic Root Causes of Peak Tailing

(S)-3-(2-Fluorophenoxy)butanoic acid contains a hydrophobic fluorinated aromatic ring, an ether linkage, and a terminal carboxylic acid group. The pKa of this carboxylic acid is approximately 3.8 to 4.0. When analyzing this compound via Reversed-Phase Liquid Chromatography (RPLC), peak tailing (Asymmetry factor, As​>1.5 ) is almost exclusively driven by three mechanisms:

  • Partial Ionization (The pH/pKa Conflict): If your mobile phase pH is between 2.8 and 5.0, the analyte exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. This dual-state retention stretches the chromatographic band[1].

  • Silanophilic Interactions: While basic amines are notorious for interacting with ionized silanols, recent mechanistic studies confirm that neutral protonated carboxylic acids also undergo strong hydrogen-bonding interactions with vicinal silanol pairs on the silica surface, leading to severe tailing[2].

  • Volumetric/Extra-Column Dispersion: Dead volumes in the system (e.g., poorly seated PEEK fittings) cause volumetric tailing, which affects all peaks equally, not just the acidic ones[3].

Mechanism cluster_0 Primary Causes of Tailing Analyte (S)-3-(2-Fluorophenoxy) butanoic acid Ionization Partial Ionization (pH ≈ pKa) Analyte->Ionization Silanols Silanophilic Interactions (H-bonding with Si-OH) Analyte->Silanols Metals Metal Coordination (Hardware/Frits) Analyte->Metals Solution1 pH < 2.5 (0.1% TFA) Ionization->Solution1 Solution2 End-capped C18 Competitive Modifier Silanols->Solution2 Solution3 Passivation / PEEK Tubing Metals->Solution3

Fig 1. Mechanistic pathways of peak tailing for carboxylic acids and targeted chromatographic solutions.

Part 2: Diagnostic Q&A (FAQs)

Q1: Why does my (S)-3-(2-Fluorophenoxy)butanoic acid peak look like a shark fin, while my neutral impurities are perfectly symmetrical? A: This observation isolates the issue to a chemical interaction rather than a physical column void. Neutral compounds (like toluene) do not undergo acid-base or ionic interactions. Because your neutral peaks are symmetrical, your column bed and tubing are physically intact. The tailing of your target analyte is caused by secondary chemical interactions—most likely partial ionization or silanol hydrogen bonding[4].

Q2: I lowered the mobile phase pH to 2.8 using Formic Acid, but I still observe an asymmetry factor ( As​ ) of 1.7. What is the next logical step? A: Formic acid (pKa ~3.75) is too weak to fully suppress the ionization of your analyte. To achieve robust peak symmetry, the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa. Switch to a stronger acidic modifier like 0.1% Trifluoroacetic acid (TFA, pKa ~0.2) or 0.1% Phosphoric acid. TFA is highly recommended as it provides a pH of ~2.0 and acts as a strong silanol masking agent[1].

Q3: Can the fluorine atom on the phenoxy ring contribute to the tailing? A: Indirectly, yes. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, altering the dipole moment and increasing the molecule's hydrophobicity. While it doesn't cause tailing directly (the carboxylic acid is the culprit), it drives the molecule deeper into the hydrophobic stationary phase, increasing its residence time and the probability of encountering unbonded, active silanol sites.

Part 3: Experimental Protocols & Self-Validating Workflows

To establish a self-validating system, you must first prove whether the tailing is chemical or physical. Execute the following protocols in sequence.

Protocol 1: The Neutral Marker Validation Test

Purpose: To definitively rule out extra-column volume and column bed collapse.

  • Prepare the Marker: Dissolve 10 µL of Toluene (or Uracil for dead volume determination) in 1 mL of your starting mobile phase.

  • Inject: Inject 1 µL of the marker onto the column under your current method conditions.

  • Evaluate: Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Causality Check: If As​<1.2 , your hardware and column packing are perfect; proceed to Protocol 2. If As​>1.5 , you have a physical void. Reseat all PEEK fittings, ensuring the tubing is pushed completely into the column inlet before tightening[3].

Protocol 2: Mobile Phase pH Optimization & Silanol Masking

Purpose: To fully protonate the carboxylic acid and mask residual silanols.

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v solution.

  • pH Verification: Measure the pH. It must read between 1.9 and 2.1.

  • Organic Phase Preparation: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Equilibration: Flush your C18 column with 15-20 column volumes of the new mobile phase. (Note: Ensure you are using an end-capped or sterically protected column designed to withstand pH 2.0).

  • Re-evaluate: Inject (S)-3-(2-Fluorophenoxy)butanoic acid. The peak should now elute with an As​ between 1.0 and 1.2.

Troubleshooting Start Observe Peak Tailing (As > 1.5) Check_pH 1. Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.0 (e.g., 0.1% TFA) Check_pH->Adjust_pH No Check_Column 2. Check Column Chemistry Is it fully end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to highly deactivated C18 column Check_Column->Change_Column No Check_Hardware 3. Check System Hardware Are dead volumes present? Check_Column->Check_Hardware Yes Change_Column->Check_Hardware Fix_Fittings Reseat PEEK fittings Eliminate void volumes Check_Hardware->Fix_Fittings Yes Success Symmetrical Peak (As < 1.2) Check_Hardware->Success No Fix_Fittings->Success

Fig 2. Step-by-step logical workflow for diagnosing and resolving peak tailing in acidic analytes.

Part 4: Quantitative Data Comparison

The choice of mobile phase modifier drastically impacts the retention mechanism and resulting peak shape of (S)-3-(2-Fluorophenoxy)butanoic acid. Use the table below to select the optimal condition for your specific detector requirements.

Modifier / ConditionMobile Phase pHAnalyte StateExpected Asymmetry ( As​ )Mechanism of Action / Causality
Unbuffered Water ~5.5 - 6.0Partially Ionized> 2.5 (Severe Tailing)Mixed-mode retention (hydrophobic + ionic). Causes band broadening.
0.1% Formic Acid ~2.7Mostly Protonated1.4 - 1.8 (Moderate)Weak acid suppression. Fails to fully mask vicinal silanols.
0.1% TFA ~2.0Fully Protonated1.0 - 1.2 (Ideal)Strong acid suppression and effective silanol masking. Ideal for UV.
10 mM Amm. Acetate ~6.8Fully Ionized< 1.3 (Early Elution)Analyte is fully deprotonated. Eliminates tailing but destroys retention in RPLC.

References

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Pinning Down Tailing Peaks Source: LCGC International - Chromatography Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison &amp; Validation Guide: Enantiomeric Purity Methods for (S)-3-(2-Fluorophenoxy)butanoic Acid

Executive Summary (S)-3-(2-Fluorophenoxy)butanoic acid is a critical chiral intermediate and active pharmaceutical ingredient (API) building block 1. Because enantiomers of aryloxyalkanoic acids often exhibit drastically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Fluorophenoxy)butanoic acid is a critical chiral intermediate and active pharmaceutical ingredient (API) building block 1. Because enantiomers of aryloxyalkanoic acids often exhibit drastically different biological activities—such as selective PPAR modulation or specific enzymatic inhibition—rigorous determination of enantiomeric excess (ee) is a regulatory imperative 2. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for chiral resolution, and provides a self-validating, ICH Q2(R2)-compliant protocol for establishing enantiomeric purity.

Mechanistic Grounding: The Challenge of Aryloxybutanoic Acids

(S)-3-(2-Fluorophenoxy)butanoic acid contains a flexible butanoic acid backbone, an ether linkage, and a fluorinated aromatic ring. The chiral center at the C3 position dictates its spatial orientation.

To achieve baseline separation (Resolution, Rs​>1.5 ) of the (R) and (S) enantiomers, the analytical method must exploit a three-point chiral recognition mechanism. The carboxylic acid moiety acts as a strong hydrogen-bond donor/acceptor, while the fluorophenoxy group engages in π−π and dipole-dipole interactions with the stationary phase.

Causality Check: Why do many legacy methods fail to produce sharp peaks for this compound? The free carboxylic acid (pKa ~4.0) undergoes partial ionization in neutral eluents, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Therefore, the addition of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) is non-negotiable to maintain the analyte in its fully protonated state.

G Analyte (S)-3-(2-Fluorophenoxy) butanoic acid CSP Polysaccharide CSP (e.g., Chiralcel OD-H) Analyte->CSP Hydrogen Bonding (COOH group) Analyte->CSP π-π Interactions (Fluorophenyl ring) Analyte->CSP Dipole-Dipole (Ether oxygen) Result Enantiomeric Discrimination CSP->Result Differential Binding Energy

Mechanism of chiral recognition via 3-point interaction.

Comparison of Analytical Modalities

When selecting a method for enantiomeric purity, researchers must balance resolution, speed, and sensitivity. Below is a comparative analysis of three primary modalities based on empirical data for aryloxycarboxylic acids [[3]](), 4.

  • Normal-Phase Chiral HPLC (NP-HPLC): Utilizes polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). It offers robust resolution but suffers from long run times and high consumption of hazardous solvents (hexane/isopropanol).

  • Chiral Supercritical Fluid Chromatography (SFC): Replaces hexane with supercritical CO2​ . The lower viscosity and higher diffusivity of CO2​ allow for higher flow rates without proportional increases in backpressure. SFC provides superior resolution per unit time and is considered the modern gold standard for chiral acids.

  • Capillary Electrophoresis (CE): Employs chiral selectors like hydroxypropyl- β -cyclodextrin (HP- β -CD) in the background electrolyte. While it boasts exceptional theoretical plate counts and near-zero solvent waste, its concentration limits of detection (LOD) are often insufficient for detecting trace (R)-enantiomer impurities (<0.1%) in an (S)-enantiomer API batch.

Table 1: Performance Comparison for Aryloxybutanoic Acid Chiral Separation

ParameterNP-HPLC (Polysaccharide CSP)Chiral SFC (Polysaccharide CSP)Capillary Electrophoresis (CE)
Chiral Selector Immobilized Cellulose/AmyloseImmobilized Cellulose/AmyloseHP- β -Cyclodextrin (Mobile)
Typical Run Time 15 - 25 min3 - 8 min10 - 20 min
Resolution ( Rs​ ) 2.0 - 4.53.0 - 6.01.5 - 2.5
Sensitivity (LOD) ~0.05% area~0.02% area~0.5% area
Environmental Impact High (Hexane/IPA waste)Low (Recycled CO2​ / MeOH)Very Low (Aqueous buffers)
Best Use Case Legacy QA/QC labsHigh-throughput API screeningGreen chemistry, limited sample

ICH Q2(R2) Compliant Validation Protocol (SFC Method)

Based on the comparative data, Chiral SFC is the optimal choice for quantifying the (R)-enantiomer impurity in (S)-3-(2-Fluorophenoxy)butanoic acid. The following step-by-step protocol is designed as a self-validating system adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation 5.

Validation Start Method Selection (SFC vs HPLC) Spec Specificity (Baseline resolution Rs > 1.5) Start->Spec Sens Sensitivity (LOD/LOQ determination) Spec->Sens Lin Linearity & Range (Reporting level to 120%) Sens->Lin Acc Accuracy & Precision (Repeatability & Recovery) Lin->Acc Valid Validated Method Fit for Purpose Acc->Valid

ICH Q2(R2) analytical procedure validation workflow.

Step 1: System Suitability Testing (SST)

  • Action: Inject a racemic standard of 3-(2-Fluorophenoxy)butanoic acid (50 µg/mL).

  • Conditions: Chiralpak AD-H column (4.6 x 250 mm, 5 µm); Mobile Phase: CO2​ / Methanol with 0.1% TFA (80:20 v/v); Flow rate: 3.0 mL/min; UV detection at 220 nm.

  • Causality: The 0.1% TFA suppresses the ionization of the butanoic acid moiety. Without it, the peaks will tail, and resolution will artificially drop, invalidating the run.

  • Acceptance Criteria: Rs​≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 ; Relative Standard Deviation (RSD) of retention times ≤1.0% for 5 replicate injections.

Step 2: Specificity

  • Action: Inject blank diluent, the (S)-enantiomer standard, the (R)-enantiomer standard, and a spiked sample containing potential synthetic impurities (e.g., 2-fluorophenol).

  • Causality: Ensures that the trace (R)-enantiomer peak is not co-eluting with the solvent front, the massive (S)-enantiomer tail, or any synthetic precursors.

  • Acceptance Criteria: No interfering peaks at the retention times of the (R) and (S) enantiomers.

Step 3: Sensitivity (LOD and LOQ)

  • Action: Prepare serial dilutions of the (R)-enantiomer from 0.5% down to 0.01% of the nominal API concentration (typically 1 mg/mL).

  • Causality: Enantiomeric purity requires quantifying the undesired isomer at trace levels. The Signal-to-Noise (S/N) ratio determines the true capability of the detector to distinguish the impurity from baseline noise.

  • Acceptance Criteria: Limit of Detection (LOD) requires S/N ≥3 . Limit of Quantitation (LOQ) requires S/N ≥10 with an RSD of peak area ≤10% over 6 injections.

Step 4: Linearity and Range

  • Action: Prepare calibration standards of the (R)-enantiomer at LOQ, 0.05%, 0.1%, 0.5%, 1.0%, and 1.5% relative to the nominal (S)-enantiomer concentration.

  • Causality: Validates that the detector response is directly proportional to the concentration of the chiral impurity across the specified reporting range.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤5% of the response at the 1.0% specification limit.

Step 5: Accuracy (Recovery)

  • Action: Spike known amounts of the (R)-enantiomer into a pure (S)-3-(2-Fluorophenoxy)butanoic acid sample at 3 levels (e.g., 0.1%, 0.5%, and 1.0%), preparing 3 replicates per level.

  • Causality: Proves that the matrix (the massive overload of the (S)-enantiomer) does not suppress or artificially inflate the integration of the trace (R)-enantiomer peak.

  • Acceptance Criteria: Mean recovery must be between 90.0% and 110.0% for each concentration level.

Step 6: Precision (Repeatability & Intermediate Precision)

  • Action: Analyze 6 independent preparations of the (S)-enantiomer spiked with 0.5% (R)-enantiomer on Day 1 (Repeatability). Have a second analyst repeat the procedure on Day 2 using a different SFC system and column lot (Intermediate Precision).

  • Causality: Confirms the method is rugged and not dependent on a specific operator or micro-fluctuations in instrument calibration.

  • Acceptance Criteria: RSD of the (R)-enantiomer % area ≤5.0% for all 12 samples combined.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: EMA | URL: 5

  • Title: HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Source: ResearchGate | URL: 3

  • Title: Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC | Source: PubMed | URL: 4

  • Title: Buy (S)-3-(2-Fluorophenoxy)butanoic acid (EVT-13237984) | Source: EvitaChem | URL: 1

  • Title: Practical, Highly Convergent, Asymmetric Synthesis of a Selective PPARγ Modulator | Source: ACS Publications | URL: 2

Sources

Comparative

Reproducibility of (S)-3-(2-Fluorophenoxy)butanoic Acid Asymmetric Synthesis Protocols: A Comparative Guide

Executive Summary (S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a highly valued chiral organic compound characterized by a fluorophenoxy group attached to a butanoic acid moiety[1]. The presence of the fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Fluorophenoxy)butanoic acid (CAS 161790-23-4) is a highly valued chiral organic compound characterized by a fluorophenoxy group attached to a butanoic acid moiety[1]. The presence of the fluorine atom significantly enhances the molecule's lipophilicity, solubility, and metabolic stability, making it a privileged building block in medicinal chemistry, biological studies, and drug development[1]. However, synthesizing this molecule with high enantiomeric excess (>98% ee) and acceptable atom economy presents a distinct technical challenge.

As a Senior Application Scientist, I have evaluated the three leading synthetic protocols for this compound: Mitsunobu Inversion , Catalytic Asymmetric Hydrogenation , and Enzymatic Kinetic Resolution . This guide objectively compares these methodologies, detailing the causality behind experimental choices and providing self-validating, step-by-step workflows to ensure strict reproducibility in your laboratory.

Mechanistic & Strategic Overview

The synthesis of chiral β-aryloxycarboxylic acids generally relies on three divergent strategic pathways, each balancing cost, scalability, and environmental impact:

  • Chiral Pool / Mitsunobu Inversion: Utilizes commercially available, enantiopure (R)-ethyl 3-hydroxybutanoate, substituting the hydroxyl group with 2-fluorophenol via a stereospecific SN2 inversion[2].

  • Catalytic Asymmetric Hydrogenation: Involves the enantioselective reduction of a prochiral (E)-β-aryloxy-α,β-unsaturated ester using a homogeneous Rhodium(I) catalyst paired with a sterically demanding chiral ligand[3].

  • Enzymatic Kinetic Resolution: Employs a biocatalyst to selectively hydrolyze one enantiomer of a racemic ester. While highly selective, this inherently caps the theoretical yield of the desired enantiomer at 50%[4].

SynthesisRoutes A (R)-Ethyl 3-hydroxybutanoate + 2-Fluorophenol M Mitsunobu Inversion (PPh3, DIAD, THF) A->M B (E)-Ethyl 3-(2-fluorophenoxy) but-2-enoate H Asymmetric Hydrogenation (Rh/Walphos, H2, MeOH) B->H C Racemic Ethyl 3-(2-fluorophenoxy) butanoate E Enzymatic Resolution (CAL-B Lipase, Buffer/MTBE) C->E S_Ester (S)-Ethyl 3-(2-fluorophenoxy) butanoate M->S_Ester 100% Inversion H->S_Ester Enantioselective Reduction R_Ester (R)-Ethyl 3-(2-fluorophenoxy) butanoate (Discard/Recycle) E->R_Ester Unreacted Final (S)-3-(2-Fluorophenoxy) butanoic acid E->Final Selective Hydrolysis S_Ester->Final LiOH Hydrolysis

Figure 1: Divergent synthetic pathways for the asymmetric preparation of (S)-3-(2-Fluorophenoxy)butanoic acid.

Protocol 1: Chiral Pool / Mitsunobu Inversion (The Benchmark)

Causality of Experimental Choices

The Mitsunobu reaction is the benchmark for lab-scale reproducibility because the stereochemical outcome is governed by predictable SN2 kinetics[2]. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state. Critical Step: DIAD must be added dropwise at 0 °C to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing its premature decomposition. Anhydrous THF is mandatory; trace water will competitively hydrolyze the activated phosphonium intermediate, drastically reducing the yield.

Step-by-Step Methodology

Self-Validation System: The enantiomeric excess of the final product is directly tied to the optical purity of the starting material. If the (R)-ethyl 3-hydroxybutanoate is >99% ee, the product will be >98% ee, validating the strict SN2 inversion.

  • Activation: In an oven-dried flask under N2, dissolve 2-fluorophenol (1.0 equiv), (R)-ethyl 3-hydroxybutanoate (1.05 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF (0.2 M).

  • Inversion: Cool the mixture to 0 °C using an ice bath. Add DIAD (1.2 equiv) dropwise over 30 minutes.

  • Propagation: Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Purify the intermediate (S)-ethyl 3-(2-fluorophenoxy)butanoate via silica gel chromatography to separate it from the triphenylphosphine oxide (Ph3PO) byproduct.

  • Hydrolysis: Dissolve the purified ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.0 equiv) and stir for 4 hours at room temperature.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo to afford the target acid.

Protocol 2: Catalytic Asymmetric Hydrogenation (The Scalable Route)

Causality of Experimental Choices

For process-scale manufacturing, atom economy becomes paramount. Asymmetric hydrogenation of (E)-ethyl 3-(2-fluorophenoxy)but-2-enoate eliminates the stoichiometric waste associated with the Mitsunobu route[5]. The catalyst system, typically [Rh(nbd)2]BF4 combined with a Walphos ligand (e.g., W008-1), provides a rigid chiral pocket that directs hydride delivery exclusively to one face of the olefin[3]. Critical Step: Degassed methanol is strictly required as the solvent; dissolved oxygen rapidly oxidizes the electron-rich phosphine ligand, irreversibly deactivating the catalytic cycle.

Step-by-Step Methodology

Self-Validation System: Conversion is continuously validated via 1H NMR by monitoring the disappearance of the olefinic proton at ~4.8 ppm. Enantioselectivity is validated post-reaction via chiral HPLC against a racemic standard.

  • Catalyst Preparation: Inside an argon-filled glovebox, dissolve[Rh(nbd)2]BF4 (1.0 mol %) and Walphos W008-1 (1.1 mol %) in degassed anhydrous methanol[5]. Stir for 15 minutes to form the active pre-catalyst complex.

  • Substrate Addition: Add (E)-ethyl 3-(2-fluorophenoxy)but-2-enoate (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H2 gas, then pressurize to 50 psi (approx. 3.4 bar)[5].

  • Reaction: Stir vigorously at 25 °C for 24 hours.

  • Workup: Vent the H2 gas safely. Filter the mixture through a short pad of Celite to remove Rhodium particulates and concentrate the filtrate.

  • Hydrolysis: Saponify the resulting highly enantioenriched (S)-ester using the LiOH method described in Protocol 1.

Protocol 3: Enzymatic Kinetic Resolution (The Green Alternative)

Causality of Experimental Choices

Biocatalytic resolution using Candida antarctica Lipase B (CAL-B, Novozym 435) offers an environmentally benign route[4]. A biphasic system (MTBE and pH 7.2 phosphate buffer) is employed: MTBE dissolves the lipophilic racemic ester, while the aqueous buffer maintains the optimal pH for enzyme conformation and neutralizes the generated butanoic acid, preventing product inhibition and localized pH drops that could denature the biocatalyst.

Step-by-Step Methodology

Self-Validation System: The reaction naturally slows down significantly as it approaches 50% conversion (assuming a high E-value). Halting the reaction exactly at 50% conversion guarantees maximum enantiomeric excess.

  • System Setup: Suspend racemic ethyl 3-(2-fluorophenoxy)butanoate in a 1:1 mixture of MTBE and 100 mM sodium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 10% w/w relative to the substrate).

  • Incubation: Incubate the biphasic mixture at 35 °C in an orbital shaker (200 rpm).

  • Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion (typically 24-48 hours).

  • Separation: Filter off the immobilized enzyme (which can be washed with MTBE and reused). Separate the organic and aqueous layers.

  • Isolation: The aqueous layer contains the sodium salt of the target (S)-acid. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc. Dry and concentrate to isolate the product. (Note: The unreacted (R)-ester remains in the organic layer).

Quantitative Performance Comparison

ParameterProtocol 1: Mitsunobu InversionProtocol 2: Asym. HydrogenationProtocol 3: Enzymatic Resolution
Overall Yield 65 - 75%85 - 95%< 50% (Theoretical Max)[4]
Enantiomeric Excess (ee) > 98% (Dependent on SM)95 - 97%[6]> 98% (At exactly 50% conv.)
Scalability Low (Chromatography required)High (Process-scale viable)Medium (Volume limited)
Atom Economy (E-factor) Poor (High stoichiometric waste)Excellent (Catalytic)Good (Aqueous waste)
Relative Cost Low (Cheap starting materials)High (Rh catalyst & ligands)Medium (Enzyme cost)

Application Scientist's Verdict

The choice of protocol depends entirely on the operational scale and the laboratory's infrastructure:

  • For rapid, lab-scale synthesis (mg to low gram scale): The Mitsunobu Inversion (Protocol 1) is the undisputed champion. It requires no specialized high-pressure equipment, utilizes inexpensive starting materials, and guarantees high enantiomeric purity via a predictable SN2 mechanism.

  • For process-scale manufacturing (kg scale): Catalytic Asymmetric Hydrogenation (Protocol 2) is mandatory. Despite the high upfront cost of Rhodium and proprietary Walphos ligands, the near-perfect atom economy and elimination of chromatographic purification make it the only viable route for pharmaceutical scale-up.

  • For environmentally conscious labs: Enzymatic Kinetic Resolution (Protocol 3) is an excellent green alternative, provided the project economics can tolerate a maximum 50% theoretical yield.

References

  • Stewart, G. W., Shevlin, M., Yamagata, A. D. G., Gibson, A. W., Keen, S. P., & Scott, J. P. (2012). Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters. Organic Letters, 14(21), 5440-5443. Available at: [Link]

  • Connolly, T. J., et al. (2010). Development of a Pilot-Plant-Scale Synthesis of an Alkylated Dihydrobenzothiadiazole S,S-Dioxide: Incorporation of a Late-Stage Mitsunobu Reaction. Organic Process Research & Development, 14(4), 868-877. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-(2-Fluorophenoxy)butanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a predictable system of molecular interactions. When working with chiral intermediates like1 (CAS 161790-23-4),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a predictable system of molecular interactions. When working with chiral intermediates like1 (CAS 161790-23-4), your safety protocols must account for the specific physical and chemical properties of the molecule[1].

This guide provides the essential logistical and operational safety plans required to handle this compound in a research or drug development setting, ensuring both scientific integrity and personnel protection.

Hazard Causality: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecule's functional groups and how they interact with human physiology:

  • The Butanoic Acid Moiety: Carboxylic acids are proton donors. Upon contact with physiological moisture (sweat, tears, mucous membranes), this moiety causes localized pH drops, leading to protein denaturation. This manifests as severe eye irritation, skin irritation, and respiratory tract inflammation if inhaled.

  • The Fluorophenoxy Group: The addition of a fluorine atom to the aromatic ring significantly increases the molecule's lipophilicity (log P). Highly lipophilic compounds can more easily permeate the lipid bilayer of the stratum corneum (the outermost layer of skin). If the compound is dissolved in organic solvents (e.g., dichloromethane, ethanol) during synthesis, the solvent acts as a carrier, accelerating dermal absorption[1].

Therefore, standard latex gloves are insufficient. We require a barrier that resists both acidic degradation and non-polar solvent permeation. According to the2, laboratory personnel must select PPE that directly mitigates these specific, identified workplace hazards[2].

Quantitative PPE Matrix

The following table summarizes the mandatory PPE required for handling (S)-3-(2-Fluorophenoxy)butanoic acid, translating regulatory standards into actionable lab requirements.

PPE CategorySpecification / Quantitative StandardScientific Rationale
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for dry powder; >0.30 mm for solvent handling).Nitrile provides superior chemical resistance to carboxylic acids. The >0.30 mm thickness delays the breakthrough time of carrier solvents.
Eye Protection ANSI Z87.1 (US) or EN 166 (EU) compliant chemical splash goggles.Forms a continuous seal around the eyes, protecting the ocular mucosa from acidic dust aerosolization (particles <50 µm) and solvent splashes.
Body Protection Flame-retardant lab coat (Nomex/cotton blend); fully closed, non-porous footwear.Prevents direct dermal contact with spills and eliminates fabric gaps where fine acidic powder could settle against the skin.
Respiratory N95/P100 particulate respirator (Filter efficiency ≥95% or 99.97%).Required only if handling outside of localized exhaust ventilation. Mitigates inhalation of irritating acidic dust particles.

Self-Validating Operational Protocol

Foundational safety frameworks, such as 3, emphasize that PPE is the final line of defense, secondary to robust engineering controls[3]. Every step in this protocol includes a validation checkpoint; do not proceed unless the previous step is verified.

Phase 1: Environmental Preparation

  • Verify Ventilation: Turn on the chemical fume hood.

    • Validation: Ensure the digital airflow monitor reads a face velocity between 0.4 and 0.6 m/s before opening the chemical container.

  • Clear the Deck: Remove all unnecessary equipment and incompatible chemicals (especially strong oxidizing agents and strong bases) from the hood to prevent secondary reactive hazards.

Phase 2: Donning and Weighing 3. Inspect PPE:

  • Validation: Trap air in your nitrile gloves and roll the cuff to check for pressure loss (pinholes) prior to donning. Don your lab coat and chemical splash goggles.
  • Static Control: (S)-3-(2-Fluorophenoxy)butanoic acid powder can hold a static charge, causing it to aerosolize. Use an anti-static gun (Zerostat) on the weighing boat or use a grounded, static-dissipative spatula.
  • Weighing: Weigh the compound inside the fume hood or a specialized analytical balance with a draft shield.
  • Validation: Keep the draft shield closed as much as possible during the reading to prevent air currents from dispersing the powder.

Phase 3: Solubilization and Doffing 6. Solvent Addition: Add the transfer solvent slowly down the inner wall of the receiving flask to prevent splashing. Cap the flask immediately after dissolution. 7. Decontamination & Doffing: Wipe down the balance and spatulas with an isopropanol-dampened wipe, followed by a water wipe to remove acidic residues. Remove outer gloves inside the fume hood, turning them inside out to trap contaminants. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Isolate: If a powder spill occurs outside the hood, immediately evacuate the 2-meter radius to prevent personnel from tracking the chemical through the lab.

  • Neutralize: Do not use water directly, as it may spread the acid. Carefully cover the spill with a weak solid base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate, to neutralize the butanoic acid moiety.

  • Contain: Moisten the neutralized mixture slightly to prevent dust generation. Sweep it up using a non-sparking dustpan and place it in a sealable hazardous waste container.

Disposal Logistics:

  • Categorization: Classify the material and its contaminated wipes as "Halogenated Organic Acid Waste."

  • Segregation: Never mix this waste stream with heavy metals, cyanides, or strong oxidizers.

  • Storage: Store in a high-density polyethylene (HDPE) carboy with a vented cap (to prevent pressure buildup from trace solvent evaporation) in a designated secondary containment tray until collection by an approved environmental waste vendor.

Workflow Visualization

G Start Risk Assessment & Hood Check PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Process Weighing & Solubilization (Inside Fume Hood) PPE->Process Spill Spill or Exposure? Process->Spill Neutralize Neutralize (NaHCO3) & Contain Spill->Neutralize Yes Waste Halogenated Waste Segregation Spill->Waste No Neutralize->Waste Clean Doff PPE & Wash Hands Waste->Clean

Safe handling and emergency response workflow for (S)-3-(2-Fluorophenoxy)butanoic acid.

References

  • Buy (S)-3-(2-Fluorophenoxy)butanoic acid (EVT-13237984) - EvitaChem. 1

  • Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. 3

  • Personal Protective Equipment - Payment | Occupational Safety and Health Administration. 2

Sources

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